Piaselenole
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2,1,3-benzoselenadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2Se/c1-2-4-6-5(3-1)7-9-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTPIVIDHMVGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181743 | |
| Record name | Piaselenole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-15-4 | |
| Record name | 2,1,3-Benzoselenadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piaselenole | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piaselenole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408467 | |
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| Record name | Piaselenole | |
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| Record name | 2,1,3-benzoselenadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.443 | |
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| Record name | PIASELENOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44Z4759EKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Piaselenole (2,1,3-Benzoselenadiazole): A Technical Guide to Synthesis, Characterization, and Application
Abstract
Piaselenole, formally known as 2,1,3-benzoselenadiazole, is a π-deficient heterocyclic scaffold that has garnered significant attention from the scientific community. Its unique electronic properties, rigid planar structure, and the presence of a selenium atom make it a versatile building block in materials science and medicinal chemistry.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development. We delve into the causality behind experimental choices, present robust characterization workflows, and discuss the compound's burgeoning applications.
Introduction: The Significance of the this compound Core
Benzochalcogenadiazoles, the family to which this compound belongs, are widely investigated for their applications in optoelectronics, including organic light-emitting diodes (OLEDs) and photovoltaics.[1] The strong electron-withdrawing nature of the selenadiazole ring system makes these compounds excellent components in donor-acceptor (D-A) dyes and organic semiconductors.[1][2]
Beyond materials science, organoselenium compounds are of increasing interest for their potential therapeutic activities.[3] The selenium atom can engage in unique biological interactions, leading to applications in bioimaging and as active pharmaceutical ingredients.[1] The ability to synthetically modify the this compound core allows for the fine-tuning of its electronic, optical, and pharmacological properties, making it a crucial intermediate for advanced material and drug discovery programs.[2]
Synthesis of the this compound Scaffold
The most direct and widely adopted method for synthesizing the this compound core is the condensation reaction between an ortho-arylenediamine and a selenium-based oxidizing agent, typically selenium dioxide (SeO₂) or selenous acid (H₂SeO₃). This approach is valued for its efficiency and relatively straightforward execution.[1][4]
Mechanistic Rationale
The synthesis proceeds via a cyclocondensation mechanism. The ortho-phenylenediamine acts as a binucleophile, reacting with the electrophilic selenium reagent. The reaction involves the formation of N-Se bonds and subsequent dehydration to yield the stable, aromatic 2,1,3-benzoselenadiazole ring system. The choice of an alcohol/water solvent system is critical; it facilitates the dissolution of both the organic diamine precursor and the inorganic selenium reagent, while the application of heat (reflux) provides the necessary activation energy to drive the reaction to completion.
Experimental Protocol: Synthesis of 2,1,3-Benzoselenadiazole
This protocol describes a standard laboratory-scale synthesis adapted from established procedures.[1][4]
Materials:
-
o-Phenylenediamine
-
Selenium Dioxide (SeO₂) or Selenous Acid (H₂SeO₃)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol. In a separate beaker, dissolve selenium dioxide (1.05 eq) in a minimal amount of hot water.
-
Reaction Initiation: Heat the ethanol solution of o-phenylenediamine to reflux. Once refluxing, add the hot aqueous solution of selenium dioxide dropwise to the flask.
-
Reaction Completion: Maintain the reaction mixture at reflux for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Workup and Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it three times with brine. This step is crucial for removing residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a hot ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of pure crystals.
-
Isolation and Drying: Filter the purified crystals, wash with a small amount of cold water, and dry thoroughly under vacuum. The final product is typically a white or off-white crystalline solid.[4]
Synthesis Workflow Diagram
References
Introduction: The Emergence of Piaselenole Scaffolds in Therapeutic Design
An In-Depth Technical Guide to the Mechanism of Action of Piaselenole Compounds
This compound, a class of organoselenium compounds characterized by the 2,1,3-benzoselenadiazole heterocyclic core, has garnered significant attention in the fields of medicinal chemistry and drug development.[1] These compounds represent a unique intersection of selenium's redox activity and a stable, versatile aromatic scaffold. Initially explored for applications in materials science due to their electronic properties, their true potential has been unlocked in pharmacology.[2][3] The incorporation of a selenium atom imparts potent biological activities, primarily centered on the modulation of cellular redox homeostasis. This guide provides a detailed exploration of the core mechanisms through which this compound compounds exert their therapeutic effects, focusing on their dual roles as enzyme mimics and inhibitors, and the downstream consequences for cellular fate.
Part 1: The Dual-Pronged Core Mechanism – Redox Modulation
The primary mechanism of action for this compound compounds is their ability to interact with and modulate key components of the cellular redox machinery. This is not a single action but a dual-pronged approach involving both enzyme mimicry and direct enzyme inhibition, which collectively disrupt the delicate balance of reactive oxygen species (ROS) in pathological conditions, particularly in cancer.
Glutathione Peroxidase (GPx) Mimicry: The Antioxidant Defense
One of the most well-established activities of selenium-containing compounds is their ability to mimic the function of the endogenous antioxidant enzyme, Glutathione Peroxidase (GPx).[4] GPx is a critical selenoenzyme responsible for detoxifying harmful hydroperoxides (ROOH), such as hydrogen peroxide (H₂O₂), by reducing them to water, using glutathione (GSH) as a reducing agent.[5]
This compound compounds, most notably the benchmark organoselenium drug Ebselen, exhibit potent GPx-like activity.[5][6] This catalytic process involves a cyclical series of redox reactions centered on the selenium atom within the this compound structure.
The Catalytic Cycle:
-
Oxidation: The selenium atom in the this compound compound reacts with a hydroperoxide (ROOH), becoming oxidized to a selenenic acid intermediate.
-
Reduction: The oxidized selenium is then reduced back to its active state by two molecules of a thiol-containing reductant, typically glutathione (GSH). This step regenerates the catalyst and produces glutathione disulfide (GSSG).
This ability to catalytically neutralize peroxides explains the potent antioxidant and cytoprotective effects observed in various models. By scavenging ROS, these compounds can mitigate oxidative stress, a key driver of cellular damage and inflammation.[5]
Caption: Catalytic cycle of this compound compounds mimicking GPx activity.
Thioredoxin Reductase (TrxR) Inhibition: The Pro-Oxidant Assault
While GPx mimicry represents a protective, antioxidant function, a distinct and therapeutically powerful mechanism of certain this compound derivatives is the potent inhibition of the thioredoxin (Trx) system. The Trx system, comprising Thioredoxin Reductase (TrxR), thioredoxin (Trx), and NADPH, is a central hub for maintaining cellular redox balance and is crucial for DNA synthesis, cell growth, and survival.
Many cancer cells exhibit heightened levels of intracellular ROS and become critically dependent on the Trx system to counteract this oxidative stress. This dependency makes TrxR a prime target for anticancer therapy.[7]
A leading example is the this compound derivative Ethaselen (BBSKE) , an orally active and selective inhibitor of mammalian Thioredoxin Reductase 1 (TrxR1).[8]
Mechanism of Inhibition: Ethaselen and similar compounds specifically target the unique C-terminal active site of TrxR1, which contains a rare selenocysteine (Sec) residue adjacent to a cysteine (Cys).[8] The mechanism involves the formation of a highly stable, covalent Se-S bond between the this compound's selenium atom and the Cys497 residue of the enzyme, effectively and irreversibly inactivating it.[8]
The consequences of TrxR inhibition are profound for a cancer cell:
-
ROS Accumulation: Inactivation of TrxR leads to a rapid and lethal accumulation of intracellular ROS.
-
Endoplasmic Reticulum (ER) Stress: The buildup of ROS triggers severe ER stress, disrupting protein folding and function.[7]
-
Mitochondrial Dysfunction: This is followed by mitochondrial damage, a key step in initiating programmed cell death.[7]
-
Apoptosis Induction: The culmination of these stressors is the activation of apoptotic pathways, leading to cancer cell death.[9]
Caption: Downstream effects of TrxR inhibition by this compound compounds.
Part 2: Therapeutic Consequences and Cellular Outcomes
The dual redox-modulating activities of this compound compounds translate into significant therapeutic potential, primarily in oncology and inflammatory diseases.
Anticancer Activity
The inhibition of TrxR is the principal driver of the anticancer effects of compounds like Ethaselen. By promoting a pro-oxidant state specifically in cancer cells that are already under high oxidative stress, these compounds push the cells past a tipping point, leading to cell death.[7] This mechanism has been validated in various cancer models:
-
Non-Small Cell Lung Cancer (NSCLC): Ethaselen demonstrates potent inhibition of NSCLC cell growth.[8]
-
Gastric Cancer: BBSKE inhibits the growth of multiple gastric cancer cell lines and patient-derived organoids by inactivating TrxR.[7]
-
Tongue Cancer: The compound induces apoptosis in tongue cancer cells by inhibiting TrxR activity and promoting the activity of Caspase-3, a key executioner enzyme in apoptosis.[9]
The apoptotic cell death is often mediated by the Bcl-2 family of proteins, with studies showing that this compound treatment can down-regulate the anti-apoptotic protein Bcl-2.[7]
| Compound | Cancer Model | Key Effect | IC₅₀ Values | Reference |
| Ethaselen (BBSKE) | Human TrxR1 | Enzyme Inhibition | 0.5 µM | [8] |
| Ethaselen (BBSKE) | Rat TrxR1 | Enzyme Inhibition | 0.35 µM | [8] |
| Ethaselen (BBSKE) | A549 (NSCLC) Cells | Suppresses Viability | 2.5-10 µM | [8] |
| Ethaselen (BBSKE) | Gastric Cancer Cells | Growth Inhibition | ~20-40 µM | [7] |
Anti-inflammatory Effects
Chronic inflammation is intrinsically linked to oxidative stress. The GPx-mimicking ability of this compound compounds allows them to directly counter this by reducing the levels of inflammatory hydroperoxides. While direct studies on this compound's anti-inflammatory pathways are emerging, the mechanism is strongly linked to the reduction of ROS, which are known to activate pro-inflammatory signaling pathways such as NF-κB. By quenching ROS, this compound compounds can prevent the activation of these pathways, thereby reducing the expression of inflammatory cytokines like TNF-α and IL-6.[10][11]
Part 3: Experimental Validation – Protocols & Workflows
Validating the mechanism of action of this compound compounds requires a suite of specific biochemical and cell-based assays. The following are core, field-proven protocols.
Protocol 1: Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the ability of a this compound compound to inhibit TrxR's enzymatic activity. The principle is based on TrxR's ability to reduce DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] to TNB²⁻ (which absorbs at 412 nm) in the presence of NADPH.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.4.
-
NADPH Solution: 10 mM in assay buffer.
-
DTNB Solution: 100 mM in assay buffer.
-
TrxR1 Enzyme: Recombinant human TrxR1 diluted to a working concentration (e.g., 20 nM) in assay buffer.
-
Test Compound: this compound derivative dissolved in DMSO to create a stock solution, then serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
150 µL Assay Buffer
-
10 µL NADPH solution
-
10 µL of the test compound at various concentrations (or DMSO for control).
-
10 µL of TrxR1 enzyme solution.
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of DTNB solution to each well.
-
Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Normalize the rates to the vehicle control (DMSO) and plot the percent inhibition against the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Experimental workflow for the TrxR activity inhibition assay.
Protocol 2: Intracellular ROS Measurement
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Cell Culture: Seed cancer cells (e.g., A549) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the this compound compound for a specified time (e.g., 12 or 24 hours).[8] Include a vehicle control (DMSO) and a positive control (e.g., H₂O₂).
-
Dye Loading:
-
Remove the treatment media and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution (in serum-free media) to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the dye solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-increase in ROS production.
-
Conclusion and Future Perspectives
This compound compounds have emerged as a highly promising class of therapeutic agents with a well-defined, dual-acting mechanism of action centered on cellular redox systems. Their ability to simultaneously act as protective GPx mimics and potent inhibitors of the TrxR system in cancer cells provides a powerful and adaptable therapeutic strategy. The selective targeting of TrxR, an enzyme upon which many cancers are highly dependent, offers a clear rationale for their potent anticancer activity.[7][9]
Future research should focus on several key areas:
-
Structural Optimization: Designing new this compound derivatives to enhance selectivity for TrxR and improve pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of this compound compounds with conventional chemotherapies or radiation, which often work by inducing oxidative stress.
-
Expanding Indications: Exploring the therapeutic potential of these compounds in other diseases driven by oxidative stress and inflammation, such as neurodegenerative and cardiovascular disorders.
The continued exploration of the this compound scaffold is poised to yield novel and effective treatments for some of the most challenging human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A thioredoxin reductase inhibitor ethaselen induces growth inhibition and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The inhibitory effect of a novel organoselenium compound BBSKE on the tongue cancer Tca8113 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and immunoregulatory effects of pinolenic acid in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Emergence of Organoselenium Compounds in Therapeutics
An In-Depth Technical Guide to the Biological Activities of Piaselenole Derivatives
The field of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel therapeutic agents with enhanced efficacy and reduced toxicity. Within this landscape, organoselenium compounds have carved out a significant niche. The unique chemical properties of selenium, an essential trace element, imbue these molecules with potent and diverse biological activities. This compound (1,2,3-benzoselenadiazole) and its derivatives represent a particularly promising class of these compounds. Their rigid, heterocyclic scaffold provides a robust framework for chemical modification, allowing for the fine-tuning of their pharmacological profiles. This guide provides a technical deep-dive into the multifaceted biological activities of this compound derivatives, focusing on the mechanistic underpinnings of their antioxidant, anti-inflammatory, and anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this fascinating class of molecules.
The Core of Activity: Antioxidant and Glutathione Peroxidase (GPx) Mimicry
A foundational biological activity of many this compound derivatives is their ability to mitigate oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases.[1][2] this compound derivatives function primarily as potent mimics of the selenoenzyme Glutathione Peroxidase (GPx), a critical component of the cellular antioxidant defense system.
Mechanism of Action: The Catalytic Detoxification of Peroxides
The GPx-mimetic activity of piaselenoles relies on the redox-active selenium atom within their heterocyclic ring. The catalytic cycle involves the selenium atom being oxidized by a peroxide (like hydrogen peroxide, H₂O₂) and subsequently reduced back to its active state by a thiol, typically glutathione (GSH). This process effectively detoxifies harmful peroxides into harmless water molecules.
The causality behind this mechanism lies in the lability and redox potential of the C-Se bond within the this compound structure. Unlike their sulfur analogs, organoselenium compounds possess a lower reduction potential, making them more readily oxidized by ROS and more easily regenerated by thiols, resulting in a highly efficient catalytic cycle. This intrinsic property makes them superior peroxide scavengers compared to classical chain-breaking antioxidants.
Diagram 1: GPx-Mimetic Catalytic Cycle of this compound Derivatives
Caption: Catalytic cycle of a this compound derivative mimicking Glutathione Peroxidase (GPx).
Experimental Protocol: In Vitro Antioxidant Activity Assessment (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard, rapid, and reliable method to screen for radical scavenging activity.[3][4] The principle is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions (e.g., 10 mM) of this compound derivatives and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., DMSO).[4]
-
Create a series of dilutions from the stock solutions to test a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the this compound derivative dilutions, positive control, or solvent blank to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the dose-response curve.
-
Self-Validation: The inclusion of a well-characterized standard antioxidant like Ascorbic Acid is critical. The IC₅₀ value obtained for the standard should fall within the expected literature range, validating the assay's performance. A solvent blank is necessary to account for any background absorbance.
Quelling the Fire: Anti-Inflammatory Activity via NF-κB Inhibition
Chronic inflammation is a hallmark of many debilitating diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[5][6] this compound derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting the NF-κB signaling pathway.[7]
Mechanism of Action: Preventing Nuclear Translocation of p65
In resting cells, NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, allowing the p50/p65 dimer to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[5][6]
This compound derivatives exert their anti-inflammatory effect by inhibiting the IKK complex. The electrophilic nature of the selenium atom is thought to facilitate covalent interaction with critical cysteine residues in the IKKβ subunit, preventing its kinase activity. By inhibiting IKK, piaselenoles prevent the phosphorylation and degradation of IκBα, thereby trapping the NF-κB complex in the cytoplasm and effectively shutting down the inflammatory cascade.
// Pathway connections TNFR -> IKK [label="Activates"]; IKK -> IkBa_NFkB [label="Phosphorylates IκBα"]; IkBa_NFkB -> p65_p50 [label="IκBα Degradation"]; IkBa_NFkB -> Proteasome [style=dashed, arrowhead=tee]; p65_p50 -> DNA [label="Nuclear Translocation"]; DNA -> Transcription;
// Inhibition this compound -> IKK [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; }
Caption: Induction of apoptosis by this compound derivatives via ROS and the mitochondrial pathway.
Experimental Protocol: Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis. [8]The assay uses a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release a substrate for luciferase, generating a light signal proportional to caspase activity.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., MCF-7, A549) in a white, opaque 96-well plate suitable for luminescence assays. Allow cells to attach overnight.
-
Treat cells with a dose range of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., Staurosporine).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Mix briefly on a plate shaker at 300-500 rpm.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control cells.
-
Plot the fold change against the compound concentration.
-
Expertise & Experience: The choice of incubation time is critical. A time-course experiment (e.g., 6, 12, 24, 48 hours) is often necessary to capture the peak of caspase activation, as this is a transient event. Running a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) helps to correlate the induction of apoptosis with the loss of cell viability.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and potent class of organoselenium compounds with significant therapeutic potential. Their ability to act as powerful antioxidants, potent anti-inflammatory agents via NF-κB inhibition, and effective anticancer agents through the induction of apoptosis provides a strong foundation for further drug development. The insights into their mechanisms of action allow for a rational, targeted approach to designing next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on in vivo efficacy studies in relevant animal disease models, comprehensive ADME/Tox profiling, and the exploration of novel derivatives to optimize their drug-like properties for clinical translation.
References
- 1. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species-scavenging nanomaterials for the prevention and treatment of age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Intrigue of Piaselenole: A Technical Guide to its Chemistry and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The field of medicinal chemistry is in a perpetual state of evolution, constantly seeking novel scaffolds that can address unmet therapeutic needs. Among the diverse array of heterocyclic compounds, organoselenium agents, and specifically the piaselenole (2,1,3-benzoselenadiazole) core, have garnered significant attention for their unique chemical reactivity and broad spectrum of biological activities. This technical guide provides an in-depth exploration of this compound chemistry, from its fundamental synthesis to its intricate mechanistic actions and promising applications in drug discovery.
The this compound Scaffold: An Introduction to a Privileged Heterocycle
This compound, a bicyclic aromatic system where a selenadiazole ring is fused to a benzene ring, represents a class of organoselenium compounds with distinct electronic properties. The incorporation of a selenium atom imparts unique characteristics, including the ability to participate in redox reactions, making it a fascinating scaffold for the design of bioactive molecules.[1] Historically, selenium was considered merely toxic, but its essential role as a micronutrient, primarily as a component of the amino acid selenocysteine found in crucial antioxidant enzymes like glutathione peroxidase (GPx), has revolutionized our understanding of its biological significance.[1] Organoselenium compounds, including piaselenoles, are now being explored for their therapeutic potential in a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[2][3]
Synthesis of the this compound Core and its Derivatives: Building the Foundation
The construction of the this compound scaffold and its substituted analogues is a critical aspect of harnessing its therapeutic potential. The classical and most direct route to the parent 2,1,3-benzoselenadiazole involves the condensation of an ortho-phenylenediamine with selenium dioxide (SeO₂) or selenous acid (H₂SeO₃).[3][4] This straightforward reaction provides a versatile entry point to the basic this compound ring system.
Experimental Protocol: Synthesis of 2,1,3-Benzoselenadiazole
This protocol outlines a standard procedure for the laboratory-scale synthesis of the parent this compound.
Materials:
-
o-Phenylenediamine
-
Selenium dioxide (SeO₂)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask and heat the solution to reflux.[4]
-
In a separate beaker, dissolve selenium dioxide (1.17 g, 10.5 mmol) in 30 mL of hot water.[4]
-
Carefully add the hot selenium dioxide solution to the refluxing solution of o-phenylenediamine.[4]
-
Continue refluxing the reaction mixture for 2 hours.[4]
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer three times with 50 mL of brine solution.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 2,1,3-benzoselenadiazole can be further purified by recrystallization from a mixture of hot ethanol and water to yield white or light brown crystalline needles.[3]
Synthesis of Substituted Piaselenoles
The therapeutic efficacy of piaselenoles can be fine-tuned by introducing various substituents onto the benzene ring. This can be achieved by starting with appropriately substituted o-phenylenediamines or by post-synthetic modification of the this compound core. For instance, nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid and sulfuric acid yields 4-nitro-2,1,3-benzoselenadiazole, a key intermediate for further functionalization.[5]
The Chemical Reactivity of Piaselenoles: A Tale of Redox Chemistry
The biological activity of piaselenoles is intrinsically linked to their redox chemistry. The selenium atom in the this compound ring can readily undergo oxidation and reduction, allowing it to participate in catalytic cycles that mimic the function of the selenoenzyme glutathione peroxidase (GPx).[6] This GPx-like activity is central to the antioxidant and cytoprotective effects of many organoselenium compounds.
Glutathione Peroxidase Mimicry: The Catalytic Cycle
The primary mechanism by which piaselenoles exert their antioxidant effects is through the catalytic reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), using glutathione (GSH) as a reducing agent. The catalytic cycle of ebselen, a well-studied organoselenium drug, provides a valuable model for understanding the reactivity of piaselenoles.[1][2][3][6][7]
The proposed catalytic cycle involves the following key steps:
-
Reaction with a thiol (GSH): The selenium atom in the this compound is attacked by a molecule of GSH, leading to the opening of the selenadiazole ring and the formation of a selenenyl sulfide intermediate.
-
Reduction to a selenol: The selenenyl sulfide reacts with a second molecule of GSH to generate a selenol intermediate and oxidized glutathione (GSSG).
-
Reaction with ROS: The highly reactive selenol rapidly reacts with a hydroperoxide (e.g., H₂O₂), becoming oxidized to a selenenic acid and detoxifying the ROS.
-
Ring closure and catalyst regeneration: The selenenic acid intermediate undergoes an intramolecular cyclization, eliminating a molecule of water to regenerate the original this compound, thus completing the catalytic cycle.
Modulation of the Nrf2-Keap1 Signaling Pathway
Beyond direct ROS scavenging, piaselenoles can also exert their antioxidant effects by modulating key cellular signaling pathways. The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response.[8][9][10][11][12][13][14] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which promotes its degradation. Electrophilic compounds, including some organoselenium derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[9][11][12][13][14] The liberated Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.
Therapeutic Applications: Piaselenoles in Drug Development
The unique redox-modulating properties of piaselenoles have positioned them as promising candidates for the development of novel therapeutics for a variety of diseases characterized by oxidative stress and inflammation.
Anticancer Activity
Many cancer cells exhibit a state of chronic oxidative stress, which can be exploited for therapeutic gain. This compound derivatives have demonstrated significant anticancer activity against various cancer cell lines.[15][16][17][18] Their proposed mechanisms of action include the induction of apoptosis through the generation of excessive ROS that overwhelms the cancer cells' antioxidant defenses, and the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Selected Heterocyclic Compounds (Illustrative Examples)
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Derivative | A549 (Lung) | 1-3 | [18] |
| Thiazole Derivative | OVCAR-4 (Ovarian) | 1.57 | [19] |
| Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [20] |
| Hispolon Analog | HCT-116 (Colon) | 1.4 | [21] |
| Plastoquinone Analog | HCT-116 (Colon) | 5.11 | [22][23] |
Note: This table provides illustrative IC₅₀ values for various heterocyclic compounds to demonstrate the potency that can be achieved. Specific IC₅₀ values for a broad range of this compound derivatives are an active area of research.
Anti-inflammatory and Neuroprotective Effects
Oxidative stress and inflammation are key pathological features of numerous chronic diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. By virtue of their antioxidant and Nrf2-activating properties, piaselenoles hold promise as therapeutic agents for these conditions.[10][24] They have the potential to mitigate neuronal damage caused by oxidative stress and to suppress pro-inflammatory signaling pathways.
Methodologies for Biological Evaluation
The characterization of the biological activity of novel this compound derivatives requires a suite of robust in vitro assays.
Protocol: In Vitro Glutathione Peroxidase-like Activity Assay
This protocol provides a method for quantifying the GPx-like activity of this compound compounds.[25][26]
Materials:
-
This compound compound
-
Glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, GSH, GR, and NADPH.
-
Add the this compound compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and incubate for a few minutes at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding a solution of H₂O₂.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
The rate of NADPH consumption is proportional to the GPx-like activity of the this compound compound.
-
A control reaction without the this compound compound should be run in parallel to account for any background reaction.
Cell-Based Antioxidant and Cytotoxicity Assays
Cell-based assays are essential for evaluating the biological effects of piaselenoles in a more physiologically relevant context.
-
Antioxidant Activity: The intracellular antioxidant activity can be assessed using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. A reduction in fluorescence in the presence of a this compound compound indicates its ability to mitigate intracellular oxidative stress.
-
Cytotoxicity: The anticancer activity is typically evaluated using assays that measure cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays.[27] These assays provide a quantitative measure of the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).[22][28][29]
Future Perspectives and Conclusion
This compound chemistry represents a vibrant and promising area of research in medicinal chemistry. The unique redox properties of the selenium atom, coupled with the versatility of the benzoselenadiazole scaffold, offer a rich platform for the design and development of novel therapeutic agents. Future research will likely focus on the synthesis of more diverse and complex this compound derivatives, the elucidation of their specific molecular targets and mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties for clinical translation. The continued exploration of this compound chemistry holds the potential to deliver new and effective treatments for a wide range of human diseases.
References
- 1. Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activators of Nrf2 to Counteract Neurodegenerative Diseases [mdpi.com]
- 11. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A cell-active cyclic peptide targeting the Nrf2/Keap1 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physical and Functional Interaction of Sequestosome 1 with Keap1 Regulates the Keap1-Nrf2 Cell Defense Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Design, synthesis and in vitro cell-based evaluation of the anti-cancer activities of hispolon analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. NRF2 Activation by Nitrogen Heterocycles: A Review [mdpi.com]
- 25. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of an organoselenium compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 26. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Anti-Prostate Cancer Activity of Two Ebselen Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 28. books.rsc.org [books.rsc.org]
- 29. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Quantum chemical studies of Piaselenole
An In-Depth Technical Guide to Quantum Chemical Studies of Piaselenole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, known formally as 2,1,3-benzoselenadiazole, is a selenium-containing heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its unique electronic structure, conferred by the presence of the selenium atom, gives rise to a range of biological activities and intriguing physicochemical properties.[2][3] Quantum chemical calculations have become an indispensable tool for elucidating these properties, providing insights that are often difficult to obtain through experimental methods alone.[4] This guide offers a comprehensive overview of the application of quantum chemical methods to the study of this compound, detailing the theoretical underpinnings, practical computational protocols, and the interpretation of calculated results in the context of its reactivity and potential for drug development.
Introduction: The Significance of this compound and the Role of Computational Chemistry
This compound is a bicyclic aromatic system where a selenadiazole ring is fused to a benzene ring.[1] The incorporation of selenium, a heavier chalcogen than sulfur and oxygen, leads to distinct electronic characteristics, including higher polarizability and unique redox properties.[2] These features are central to its observed biological activities, which include antioxidant, anticancer, and antiviral effects.[3][5]
Understanding the structure-property relationships of this compound and its derivatives is paramount for rational drug design. Quantum chemistry provides a powerful lens through which we can examine:
-
Molecular and Electronic Structure: Predicting the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals.[6][7]
-
Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack and predicting the thermodynamics and kinetics of potential reactions.[8]
-
Non-Covalent Interactions: Characterizing the interactions, such as chalcogen bonding, that govern molecular recognition and binding to biological targets like proteins.[9][10]
-
Spectroscopic Properties: Simulating UV-Vis and other spectra to aid in the characterization of new derivatives and to understand their photophysical behavior.[11]
This guide is structured to walk the researcher from the foundational concepts of quantum chemical modeling to its practical application in studying this compound, emphasizing the rationale behind methodological choices.
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical study is contingent upon the chosen level of theory, which encompasses both the computational method and the basis set.[4][12]
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) is the most widely used method for studying molecules of the size of this compound due to its excellent balance of computational cost and accuracy.[13] DFT calculations determine the electronic energy of a system based on its electron density.
-
Choice of Functional: The functional is the component of DFT that approximates the exchange-correlation energy.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These are often the preferred choice for organic molecules. They mix a portion of exact Hartree-Fock exchange with DFT exchange, providing a more accurate description of electronic structure and reaction energetics.[14][15]
-
Range-Separated Functionals (e.g., ωB97X-D): These functionals are particularly adept at describing systems with charge-transfer character and can provide more accurate predictions of excited states.[14]
-
-
Dispersion Corrections (e.g., -D3, -D4): Standard DFT functionals struggle to describe long-range electron correlation, which gives rise to van der Waals forces. These forces are critical for describing non-covalent interactions. Adding an empirical dispersion correction (like Grimme's D3 or D4) is essential for accurately modeling chalcogen bonds and potential protein-ligand interactions.[14]
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals.
-
Pople-style Basis Sets (e.g., 6-311+G(d,p)): These are widely used and offer a good compromise between accuracy and cost. The "++" and "+" indicate the addition of diffuse functions, which are crucial for describing anions and non-covalent interactions. The "(d,p)" indicates the addition of polarization functions, which allow for more flexibility in the shape of the orbitals and are necessary for accurate geometry and energy calculations.
-
Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix signifies the addition of diffuse functions, making them highly suitable for studying non-covalent interactions.[4]
For reliable results on this compound, a minimum level of theory of B3LYP-D3(BJ)/6-311+G(d,p) is recommended for geometry optimizations and electronic structure analysis.
Ground State Properties of this compound
The ground state properties dictate the inherent stability, reactivity, and intermolecular interactions of the molecule.
Molecular Geometry
The first step in any quantum chemical study is to perform a geometry optimization to find the lowest energy structure of the molecule. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data (e.g., from X-ray crystallography) to validate the chosen level of theory.
| Parameter | Calculated (B3LYP/6-311+G(d,p)) | Experimental (X-Ray) |
| Se-N Bond Length | ~1.85 Å | Varies, ~1.83-1.86 Å |
| N-C Bond Length | ~1.35 Å | Varies, ~1.33-1.37 Å |
| C-C (aromatic) | ~1.39-1.41 Å | Varies, ~1.38-1.42 Å |
| Note: Experimental values are generalized from typical structures in the Crystallography Open Database. Specific values depend on the crystal packing environment. |
Electronic Structure and Reactivity Descriptors
The electronic structure provides deep insights into the molecule's behavior.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity and electronic transitions.
-
HOMO Energy: Relates to the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.
-
LUMO Energy: Relates to the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: This energy difference is an indicator of chemical stability. A large gap suggests high stability and low reactivity.
-
-
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, providing a powerful predictor of where intermolecular interactions will occur. For this compound, the nitrogen lone pairs are expected to be electron-rich regions, while the region along the extension of the C-Se bonds is electropositive, known as a σ-hole.[16]
The Chalcogen Bond: A Key Non-Covalent Interaction
A defining feature of selenium-containing compounds is their ability to form chalcogen bonds.[9] A chalcogen bond is an attractive, non-covalent interaction between an electrophilic region on a covalently bonded selenium atom (the σ-hole) and a nucleophilic region (e.g., a lone pair on an O or N atom) in another molecule.[10][17]
-
Origin: The σ-hole arises from the anisotropic distribution of electron density around the selenium atom.
-
Significance in Drug Design: Chalcogen bonds are highly directional and can be comparable in strength to hydrogen bonds.[16] They play a crucial role in molecular recognition, influencing how a this compound-based drug might bind to its biological target.[9] Computational chemistry is essential for identifying and quantifying the strength of these interactions.
Excited State Properties and Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited states of molecules and simulating their UV-Vis absorption spectra.[18][19]
-
Vertical Excitation Energies: TD-DFT calculates the energy required to promote an electron from an occupied orbital to a virtual orbital. This corresponds to the wavelength of maximum absorption (λ_max).
-
Oscillator Strength: This calculated value is proportional to the intensity of the absorption peak.
-
Nature of Transitions: Analysis of the orbitals involved in the excitation (e.g., HOMO to LUMO) reveals its character, such as a π → π* or n → π* transition. This is vital for designing molecules with specific photophysical properties.[11][15]
A Practical Guide: Performing Quantum Chemical Calculations on this compound
This section provides a generalized workflow for a typical DFT study on this compound. Software packages like Gaussian, ORCA, or Quantum Espresso are commonly used.[20]
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Preparation:
-
Objective: Create an initial 3D structure of this compound.
-
Methodology: Use a molecular builder like Avogadro, GaussView, or ChemDraw to draw the molecule. Save the coordinates in a standard format (e.g., .xyz or .mol).
-
-
Geometry Optimization and Frequency Calculation:
-
Objective: Find the minimum energy geometry and confirm it is a true minimum.
-
Methodology:
-
Prepare an input file for the quantum chemistry software.
-
Keyword Line Example (Gaussian): #p B3LYP/6-311+G(d,p) D3(BJ) Opt Freq
-
Explanation of Keywords:
-
B3LYP/6-311+G(d,p): Specifies the functional and basis set.
-
D3(BJ): Requests Grimme's D3 dispersion correction with Becke-Johnson damping.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Submit the calculation.
-
-
-
Verification of the Stationary Point:
-
Objective: Ensure the optimized structure is a stable minimum on the potential energy surface.
-
Methodology:
-
Open the output file from the frequency calculation.
-
Search for the list of vibrational frequencies.
-
Self-Validation Check: A true minimum will have zero imaginary frequencies . If one or more imaginary frequencies are found, the structure is a transition state or a higher-order saddle point and must be re-optimized.
-
-
-
Analysis of Ground State Properties:
-
Objective: Extract and visualize key electronic properties.
-
Methodology:
-
From the output file, record the energies of the HOMO and LUMO.
-
Use a visualization program (e.g., GaussView, VMD, Chemcraft) to generate surfaces for the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP) from the checkpoint or wavefunction file.
-
-
-
TD-DFT Calculation for Excited States:
-
Objective: Simulate the UV-Vis absorption spectrum.
-
Methodology:
-
Using the optimized geometry from Step 2, create a new input file.
-
Keyword Line Example (Gaussian): #p TD(NStates=10) B3LYP/6-311+G(d,p)
-
Explanation: TD(NStates=10) requests the calculation of the first 10 singlet excited states.
-
Analyze the output to find the excitation energies (in nm) and oscillator strengths (f) for the most intense transitions.
-
-
Conclusion: Bridging Theory and Experiment in Drug Development
Quantum chemical studies provide an unparalleled, atom-level understanding of this compound's fundamental properties. By employing methods like DFT and TD-DFT, researchers can accurately predict its geometry, electronic structure, reactivity, and spectroscopic signatures. These computational insights are not merely theoretical exercises; they provide a rational basis for designing novel this compound derivatives with enhanced biological activity. Understanding concepts like the HOMO-LUMO gap and the role of chalcogen bonding allows scientists to fine-tune molecules for better target affinity and improved pharmacokinetic profiles, thereby accelerating the drug discovery pipeline.[3][21] The synergy between computational prediction and experimental validation is the cornerstone of modern medicinal chemistry.
References
- 1. This compound | C6H4N2Se | CID 67503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 5. Green synthesis of selenium based N-heterocyclic carbene compounds; structural, in-vitro anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electronic properties and structure of single crystal perylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 12. Current Status of Quantum Chemical Studies of Cyclodextrin Host-Guest Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. iris.cnr.it [iris.cnr.it]
- 16. researchgate.net [researchgate.net]
- 17. Chalcogen Bonds in Small-Organic Molecule Compounds Derived from the Cambridge Structural Database (CSD) [scirp.org]
- 18. Elucidation of complex triplet excited state dynamics in Pd(ii) biladiene tetrapyrroles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole [redalyc.org]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Piaselenole as a Highly Selective Fluorescent Probe for Thiols
Introduction: The detection and quantification of thiols, such as glutathione (GSH) and cysteine (Cys), are of paramount importance in biomedical research and drug development. These molecules play critical roles in maintaining cellular redox homeostasis, and their dysregulation is implicated in numerous pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders. Piaselenole has emerged as a powerful tool for thiol detection due to its remarkable selectivity, rapid reaction kinetics, and distinct turn-on fluorescence response. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a fluorescent probe for thiols.
Principle of Detection: The Selenium-Sulfur Exchange Reaction
This compound's function as a thiol probe is predicated on a highly specific and rapid selenium-sulfur exchange reaction. In its native state, this compound is non-fluorescent. Upon reaction with a thiol-containing molecule, the seleno-heterocycle undergoes a nucleophilic attack by the thiol group. This leads to the cleavage of the C–Se bond and the formation of a highly fluorescent product. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, enabling sensitive detection of thiols.
The reaction is highly selective for thiols over other biologically relevant nucleophiles such as amines and alcohols, which is a significant advantage for studies in complex biological matrices. The specificity is attributed to the unique reactivity of the selenium atom in the this compound core with the soft nucleophilic sulfur atom of thiols.
Piaselenole for the quantification of selenium in biological samples
An Application Note and Protocol for the Quantification of Selenium in Biological Samples Utilizing Piaselenole Derivatization
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for Selenium Quantification
Selenium (Se) is a micronutrient of profound biological significance, functioning as an essential component of selenoproteins, which are critical for antioxidant defense, thyroid hormone metabolism, and immune function. The narrow therapeutic window of selenium, however, presents a significant analytical challenge; deficiency and toxicity are separated by a small margin in concentration. Consequently, the accurate and precise quantification of selenium in biological matrices—such as blood, urine, tissue, and food products—is paramount for clinical diagnostics, nutritional monitoring, and toxicological assessment.
While powerful elemental analysis techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are widely used, they can be susceptible to spectral interferences from polyatomic and doubly-charged ions, such as argon dimers (ArAr+) and gadolinium (Gd++), which can complicate accurate measurement.[1][2][3] Chemical derivatization followed by chromatographic separation offers a robust and highly specific alternative. The formation of a this compound complex is a classic and reliable method that converts inorganic selenium into a stable, readily detectable organoselenium compound.
This guide provides a comprehensive overview of the principles and a detailed protocol for the quantification of total selenium in biological samples through this compound derivatization, followed by High-Performance Liquid Chromatography (HPLC) analysis.
Principle of the Method: The Chemistry of this compound Formation
The core of this method is the specific and quantitative reaction between selenium in its +4 oxidation state (selenite, Se(IV)) and an aromatic o-diamine reagent in an acidic medium.[4][5] This reaction yields a five-membered heterocyclic compound known as a this compound. The resulting this compound is highly stable, possesses strong ultraviolet (UV) absorbance and, depending on the specific diamine reagent used, can be fluorescent, making it ideal for sensitive detection.[6][7]
Common derivatizing agents include 2,3-diaminonaphthalene (DAN) and 4-nitro-1,2-phenylenediamine.[4][8] The reaction with 4-nitro-1,2-phenylenediamine to form 5-nitropiaselenol is illustrated below.
Caption: Chemical reaction for the formation of 5-nitropiaselenol.
A critical aspect of this methodology is ensuring all selenium present in the sample is converted to the reactive Se(IV) state. Biological samples contain various selenium species, including selenate (Se(VI)) and organoselenium compounds (e.g., selenomethionine, selenocysteine). Therefore, the sample preparation protocol must incorporate two key stages:
-
Acid Digestion: To decompose the organic matrix and release all selenium species into solution.
-
Reduction: To quantitatively reduce any Se(VI) to Se(IV) prior to the derivatization step.
Comprehensive Workflow for Selenium Quantification
The entire process, from sample receipt to final data analysis, involves a sequential and logical progression of steps designed to ensure accuracy and reproducibility.
Caption: Overall experimental workflow for this compound-based selenium analysis.
Detailed Experimental Protocols
PART 1: Sample Preparation (Digestion and Reduction)
Rationale: This is the most critical phase for determining total selenium. The goal is to completely mineralize the biological matrix, liberating all forms of selenium, and then ensure it is all present as Se(IV). Nitric acid (HNO₃) is a powerful oxidizing agent for destroying organic matter, while hydrogen peroxide (H₂O₂) aids in the digestion of resistant lipids.[4][9] Subsequently, heating in a hydrochloric acid (HCl) medium quantitatively reduces Se(VI) to Se(IV).[4][5]
Materials:
-
Concentrated Nitric Acid (65%, trace metal grade)
-
Hydrogen Peroxide (30%, trace metal grade)
-
Concentrated Hydrochloric Acid (trace metal grade)
-
Deionized water (18.2 MΩ·cm)
-
Certified Reference Material (CRM) with a known selenium concentration (e.g., NIST SRM)
-
Digestion vessels (Teflon or quartz)
Protocol:
-
Accurately weigh approximately 200-500 mg of the homogenized biological sample (or 1 mL of a liquid sample like serum or urine) into a clean digestion vessel.
-
For every sample, prepare a method blank (containing only reagents) and a CRM to run in parallel. This is essential for quality control and validation.
-
In a fume hood, carefully add 5 mL of concentrated HNO₃ to each vessel. Allow any initial vigorous reactions to subside.
-
Add 2 mL of H₂O₂.
-
Seal the vessels and place them in a microwave digestion system or on a temperature-controlled heating block.
-
Cool the vessels to room temperature. Carefully unseal them in the fume hood.
-
Reduction Step: Add 5 mL of concentrated HCl to the digestate.
-
Heat the solution at 90-100°C for 30-60 minutes in an open vessel to facilitate the reduction of Se(VI) to Se(IV) and remove excess oxidizing agents.[4][10] Do not allow the sample to evaporate to dryness.
-
Cool to room temperature. Quantitatively transfer the solution to a 25 mL or 50 mL volumetric flask and bring to volume with deionized water. The sample is now ready for derivatization.
PART 2: this compound Derivatization and Extraction
Rationale: The formation of the this compound complex is pH, temperature, and time-dependent. An acidic environment (pH 1-2) is required for the reaction to proceed.[6][11] Heating accelerates the reaction. EDTA is often added as a masking agent to chelate divalent cations (e.g., Fe²⁺, Cu²⁺) that could potentially interfere with the reaction or subsequent analysis.[5][6] The resulting this compound is non-polar and can be efficiently extracted from the aqueous acidic matrix into an organic solvent (like cyclohexane or toluene) or onto a solid-phase extraction (SPE) cartridge, which serves to both concentrate the analyte and remove polar interferents.[7][12]
Materials:
-
4-nitro-1,2-phenylenediamine (or other suitable diamine) solution (1.5 mM in 0.1 M HCl)
-
EDTA solution (15 mM)
-
Hydroxylamine solution (0.6 M) - Optional, as an additional measure to remove oxidants.[6]
-
Cyclohexane (HPLC grade) or C18 SPE cartridges
-
pH meter or pH indicator strips
-
Water bath or heating block
Protocol:
-
Pipette a 5 mL aliquot of the digested and reduced sample solution into a glass test tube.
-
Add 1 mL of EDTA solution and 1 mL of hydroxylamine solution (if used). Mix well.
-
Adjust the pH of the solution to approximately 1.3 - 2.0 using HCl or ammonia if necessary.[6]
-
Add 2 mL of the 4-nitro-1,2-phenylenediamine reagent solution.
-
Vortex the tube and place it in a water bath set to 30-50°C for 90 minutes.[6] A higher temperature can shorten the time, but optimization is key.
-
Cool the reaction mixture to room temperature.
-
Extraction:
-
Liquid-Liquid Extraction: Add 5 mL of cyclohexane to the tube. Cap and vortex vigorously for 2 minutes. Allow the layers to separate. The upper organic layer contains the this compound complex.[7]
-
Solid-Phase Extraction (µSPE): Condition a C18 SPE cartridge according to the manufacturer's instructions. Pass the entire reaction mixture through the cartridge. Wash with deionized water to remove salts. Elute the this compound with a small volume (e.g., 200-500 µL) of a strong organic solvent like acetonitrile.[4][5]
-
-
Transfer the final extract into an autosampler vial for analysis.
PART 3: Quantification by HPLC with Diode-Array Detection (DAD)
Rationale: Reversed-phase HPLC is an excellent technique for separating the non-polar this compound from any remaining polar or early-eluting interfering compounds. A C18 column is typically used with an isocratic mobile phase of acetonitrile and water. Diode-Array Detection (DAD) allows for the monitoring of the absorbance at the this compound's λ-max (e.g., ~332 nm for some piazselenols), ensuring specificity and sensitivity.[11]
| Parameter | Typical Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for separation of non-polar analytes. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Provides good retention and peak shape for the this compound complex. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 - 20 µL | A balance between sensitivity and avoiding column overload. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | DAD, monitor at 332 nm[11] | Wavelength of maximum absorbance for high sensitivity and selectivity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any late-eluting compounds. |
Calibration and Quantification:
-
Prepare a series of selenium standards (e.g., 0, 5, 10, 25, 50, 100 µg/L) from a certified stock solution.[6]
-
Process these standards through the exact same derivatization and extraction procedure as the unknown samples. This is crucial as it accounts for any inefficiencies in the reaction or extraction steps.
-
Inject the extracted standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound against the known selenium concentration. A linear regression with R² > 0.999 is expected.[5][13]
-
Inject the extracted samples, method blank, and CRM.
-
Quantify the selenium concentration in the samples by interpolating their peak areas from the calibration curve. Remember to account for all dilution factors from the initial sample weight/volume to the final extract volume.
Method Validation and Quality Control
A trustworthy protocol must be a self-validating system. The following parameters should be assessed to ensure the reliability of the results.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The correlation coefficient of the calibration curve. | > 0.999[5][13] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | 0.35 µg/g (solid) / 1.1 µg/L (solution)[4][13] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | 1.07 µg/g (solid) / 3.4 µg/L (solution)[4][13] |
| Recovery | The percentage of the known amount of Se recovered from a CRM. | 84 - 126%[4][13] |
| Precision (RSD%) | The relative standard deviation of replicate measurements. | < 16%[4][13] |
| Method Blank | A sample containing no analyte, processed with all reagents. | Should be below the LOD. |
References
- 1. unicam.hu [unicam.hu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Approaches to solving gadolinium-based interference in selenium measurement - Clinical Laboratory int. [clinlabint.com]
- 4. Chromatographic Determination of Total Selenium in Biofortified Allium sp. following Piazselenol Formation and Micro-Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic Determination of Total Selenium in Biofortified Allium sp. following Piazselenol Formation and Micro-Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. Determination of Selenium in Selenium—Enriched Products by Specific Ratiometric Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. all4nutra.com [all4nutra.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Piaselenole (2,1,3-Benzoselenadiazole)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Piaselenole
This compound, formally known as 2,1,3-benzoselenadiazole, is a heterocyclic organoselenium compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its unique molecular structure, featuring a benzene ring fused to a selenadiazole ring, imparts distinct electronic properties. These properties make it a valuable building block in the development of novel therapeutic agents and advanced functional materials for organic electronics, such as OLEDs and photovoltaics.[1][2] The selenium atom in the ring plays a crucial role in its biological activity and material characteristics. This guide provides a comprehensive overview of the experimental protocols for the synthesis, purification, and characterization of this compound, grounded in established chemical principles and safety practices.
PART 1: Safety First - Handling Selenium Compounds
Working with selenium and its compounds necessitates strict adherence to safety protocols due to their toxicity.[3]
Core Safety Directives:
-
Ventilation: All manipulations involving selenium dioxide and this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or fumes.[4]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety goggles, and nitrile gloves, is mandatory. For handling solid selenium dioxide, double-gloving is recommended.
-
Waste Disposal: All selenium-containing waste, both solid and liquid, must be segregated and disposed of as hazardous waste according to institutional guidelines. Do not discharge into drains.[5]
-
Emergency Procedures: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[6]
PART 2: Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the condensation reaction of o-phenylenediamine with selenium dioxide (SeO₂) or its aqueous form, selenous acid (H₂SeO₃).[7]
Reaction Mechanism: An Overview
The synthesis proceeds via an electrophilic aromatic substitution followed by a condensation and dehydration sequence. The selenium dioxide acts as the selenium source, which, upon reaction with o-phenylenediamine, forms the five-membered selenadiazole ring.
Below is a diagram illustrating the proposed reaction pathway.
Caption: Proposed reaction mechanism for this compound synthesis.
Experimental Protocol: Step-by-Step Guide
This protocol is adapted from established literature procedures.[4][7]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| o-Phenylenediamine | C₆H₄(NH₂)₂ | 108.14 | 1.08 g (10 mmol) |
| Selenium Dioxide | SeO₂ | 110.96 | 1.17 g (10.5 mmol) |
| Ethanol (95%) | C₂H₅OH | - | ~100 mL |
| Deionized Water | H₂O | - | ~50 mL |
| Ethyl Acetate | C₄H₈O₂ | - | For extraction |
| Brine (Saturated NaCl) | NaCl(aq) | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying |
Equipment:
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Preparation of Reactant Solutions:
-
Reaction:
-
Work-up and Extraction:
-
After 2 hours, remove the heating mantle and allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Dissolve the resulting residue in approximately 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it three times with 50 mL portions of brine.[4]
-
Collect the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Isolation:
-
Filter the drying agent from the organic solution.
-
Evaporate the ethyl acetate using a rotary evaporator to obtain the crude this compound.
-
For further purification, recrystallize the crude product from a hot ethanol/water mixture (approximately 10% ethanol has been shown to be effective).[7]
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and air-dry or dry in a vacuum desiccator.[7]
-
The workflow for the synthesis and purification is summarized in the diagram below.
Caption: Experimental workflow for this compound synthesis.
PART 3: Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: Pure 2,1,3-benzoselenadiazole has a reported melting point of 73-74 °C.[7] A sharp melting point in this range is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure. Due to the symmetry of the molecule, a characteristic pattern is expected in the aromatic region of the spectra. ⁷⁷Se NMR can also be a powerful tool for characterization, showing a distinct chemical shift for the selenium atom in the heterocyclic ring.[4]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (C₆H₄N₂Se, exact mass: 183.954 g/mol ).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups and the absence of starting amine N-H stretches.
References
Piaselenole as a Catalyst in Organic Reactions: Application Notes and Protocols for Researchers
Introduction: The Emergence of Piaselenole in Catalysis
This compound, formally known as 2,1,3-benzoselenadiazole, is a fascinating heterocyclic organoselenium compound that has garnered increasing interest for its catalytic prowess in a variety of organic transformations. Its unique electronic structure and the ability of the selenium atom to cycle through multiple oxidation states are central to its catalytic activity. This guide provides an in-depth exploration of this compound's applications, offering researchers, scientists, and drug development professionals a comprehensive resource, complete with detailed protocols and mechanistic insights.
The catalytic utility of this compound and its derivatives often stems from their ability to mimic the function of the vital antioxidant enzyme glutathione peroxidase (GPX).[1] This enzyme protects organisms from oxidative damage by catalyzing the reduction of hydroperoxides with thiols. This compound-based catalysts leverage a similar redox cycle, making them particularly effective in oxidation reactions where they can facilitate the transfer of oxygen atoms from an oxidant to a substrate.
This document will delve into the synthesis of this compound, its role as a GPX mimic, and provide detailed protocols for its application in key organic reactions. We will also explore safety considerations critical for handling organoselenium compounds.
Safety First: Handling this compound and Related Organoselenium Compounds
Caution! Organoselenium compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Hazard Summary for this compound (2,1,3-Benzoselenadiazole):
| Hazard Statement | Precautionary Statement |
| Toxic if swallowed or inhaled. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. |
| May cause damage to organs through prolonged or repeated exposure. | Do not breathe mist or vapors. Get medical advice/attention if you feel unwell. |
| Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. Collect spillage. |
Data sourced from PubChem and supplier safety data sheets.
All waste containing selenium compounds must be disposed of as hazardous waste according to institutional and local regulations.
Synthesis of this compound (2,1,3-Benzoselenadiazole)
The parent this compound scaffold is readily accessible through the condensation of o-phenylenediamine with selenium dioxide. This procedure provides a reliable method for synthesizing the catalyst in-house.
Protocol: Synthesis of 2,1,3-Benzoselenadiazole
Materials:
-
o-Phenylenediamine
-
Selenium dioxide (SeO₂)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pentane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 equiv.) in ethanol.
-
Heat the solution to reflux.
-
In a separate beaker, dissolve selenium dioxide (1.05 equiv.) in a minimal amount of hot water.
-
Carefully add the hot selenium dioxide solution to the refluxing ethanol solution of o-phenylenediamine.
-
Continue to reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine (3 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Treat the crude product with pentane to induce precipitation.
-
Filter the solid, wash with cold pentane, and dry under vacuum to afford 2,1,3-benzoselenadiazole as a light brown solid.
Core Application: this compound as a Glutathione Peroxidase (GPX) Mimic in Thiol Oxidation
The hallmark of this compound's catalytic activity is its ability to mimic glutathione peroxidase, primarily in the oxidation of thiols to disulfides. This transformation is fundamental in biological systems and has significant applications in chemical synthesis, particularly in peptide chemistry and materials science.
Mechanistic Rationale
The catalytic cycle of this compound in thiol oxidation involves the selenium atom shuttling between its Se(II) and Se(IV) oxidation states. The generally accepted mechanism is as follows:
Caption: Catalytic cycle of this compound in thiol oxidation.
-
Oxidation of this compound: The selenium(II) center of this compound is oxidized by a suitable oxidant, such as hydrogen peroxide (H₂O₂), to a reactive selenoxide (Se(IV)) species.
-
First Nucleophilic Attack: A molecule of thiol attacks the electrophilic selenium center of the selenoxide, forming a selenenyl sulfide intermediate and eliminating a molecule of water.
-
Second Nucleophilic Attack: A second molecule of thiol attacks the sulfur atom of the selenenyl sulfide intermediate.
-
Reductive Elimination and Catalyst Regeneration: This leads to the formation of the disulfide product and regenerates the this compound catalyst for the next cycle.
Protocol: this compound-Catalyzed Oxidation of Thiols to Disulfides
This protocol provides a general method for the oxidation of a variety of thiols to their corresponding disulfides using this compound as a catalyst and hydrogen peroxide as a green oxidant.
Materials:
-
Thiol substrate
-
This compound (2,1,3-benzoselenadiazole)
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol or other suitable solvent
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the thiol (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add this compound (0.01-0.05 mmol, 1-5 mol%).
-
Stir the mixture at room temperature.
-
Slowly add hydrogen peroxide (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude disulfide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Substrate Scope and Yields (Illustrative Examples):
| Substrate (Thiol) | Product (Disulfide) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Benzyl mercaptan | Dibenzyl disulfide | 2 | 1.5 | >95 |
| Thiophenol | Diphenyl disulfide | 2 | 1 | >98 |
| 1-Dodecanethiol | Didodecyl disulfide | 5 | 3 | 92 |
| Cysteine derivative | Cystine derivative | 5 | 4 | 85 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Emerging Applications and Future Directions
The catalytic potential of this compound extends beyond simple thiol oxidations. Research is actively exploring its use in a range of more complex and synthetically valuable transformations.
Allylic C-H Amination
While not yet extensively documented with this compound itself, related organoselenium catalysts have shown great promise in the metal-free allylic C-H amination of alkenes.[3][4] This reaction is of high interest for the synthesis of allylic amines, which are important structural motifs in pharmaceuticals. The proposed mechanism involves the formation of a selenium diimide species, which then undergoes an ene-like reaction with the alkene.
Caption: Proposed workflow for this compound-catalyzed allylic amination.
Future Protocol Development: A plausible protocol would involve reacting an alkene with a suitable nitrogen source (e.g., a sulfonamide) in the presence of a catalytic amount of this compound and a stoichiometric oxidant. The development of chiral this compound derivatives could pave the way for asymmetric versions of this transformation.
Asymmetric Catalysis
The development of chiral organoselenium compounds is a burgeoning field with significant potential for asymmetric catalysis.[5] By introducing chiral substituents onto the this compound backbone, it is possible to create a chiral environment around the catalytically active selenium center. Such chiral catalysts could be employed in a variety of enantioselective transformations, including:
-
Asymmetric Epoxidation: The transfer of an oxygen atom to a prochiral alkene to form a chiral epoxide.
-
Asymmetric Baeyer-Villiger Oxidation: The enantioselective oxidation of a ketone to a chiral ester or lactone.
-
Asymmetric C-H Functionalization: The stereoselective introduction of a functional group at a C-H bond.
The synthesis of such chiral this compound derivatives would likely start from a chiral o-phenylenediamine precursor. The application of these catalysts in asymmetric synthesis represents a frontier in this compound catalysis.
Conclusion
This compound is a versatile and promising organoselenium catalyst with a well-established role as a glutathione peroxidase mimic in thiol oxidations. Its accessibility, operational simplicity, and the use of environmentally benign oxidants like hydrogen peroxide make it an attractive tool for organic synthesis. The future of this compound catalysis lies in the expansion of its applications to more complex transformations, such as C-H functionalization and the development of chiral variants for asymmetric synthesis. As research in this area continues to grow, this compound and its derivatives are poised to become increasingly valuable catalysts in the synthetic chemist's toolbox.
References
- 1. Recent developments on chiral P,S-type ligands and their applications in asymmetric catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Piaselenole in Drug Delivery Systems: Application Notes and Protocols
Introduction: The Emergence of Piaselenole in Redox-Responsive Drug Delivery
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing "smart" drug delivery systems that can respond to specific triggers within the tumor microenvironment. One of the most promising strategies involves leveraging the distinct redox potential of cancer cells. The intracellular concentration of glutathione (GSH), a key cellular antioxidant, is significantly higher in tumor tissues (2-10 mM) compared to the extracellular environment (2-20 µM). This substantial gradient provides a highly selective trigger for the cleavage of redox-sensitive linkers within a drug delivery system, leading to site-specific drug release.
While disulfide and diselenide bonds have been extensively explored for this purpose, there is a growing interest in more sophisticated redox-responsive moieties. This compound, also known as 2,1,3-benzoselenadiazole, is a selenium-containing heterocycle that presents a unique and compelling platform for the design of next-generation redox-responsive drug delivery systems. The selenium-nitrogen bonds within the this compound ring are susceptible to cleavage by biological thiols like glutathione, offering a precise mechanism for triggered drug release. Furthermore, the aromatic nature of the this compound core allows for straightforward chemical modification, enabling its incorporation into a variety of drug delivery platforms, including polymeric micelles, nanoparticles, and prodrugs.
This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and evaluation of this compound-based drug delivery systems. It is intended for researchers, scientists, and drug development professionals seeking to explore this innovative approach to targeted cancer therapy.
I. Synthesis of this compound and Functionalized Derivatives
The foundation of any this compound-based drug delivery system is the synthesis of the core heterocycle and its functionalized derivatives. These derivatives are designed to possess reactive handles, such as carboxylic acids or amines, which are essential for conjugation to polymers, lipids, or therapeutic agents.
A. Synthesis of this compound (2,1,3-Benzoselenadiazole)
The parent this compound ring is typically synthesized through the condensation of an aromatic diamine with a selenium-containing reagent.
Caption: Synthesis of this compound.
Protocol 1: Synthesis of 2,1,3-Benzoselenadiazole [1][2]
-
Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in ethanol. In a separate beaker, dissolve selenium dioxide in hot water.
-
Reaction: Heat the o-phenylenediamine solution to reflux. Slowly add the hot selenium dioxide solution to the refluxing mixture.
-
Reflux: Continue to reflux the reaction mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,1,3-benzoselenadiazole as a crystalline solid.[2]
B. Synthesis of Functionalized this compound Derivatives
To integrate this compound into drug delivery systems, it must be functionalized with reactive groups. Here, we propose the synthesis of a carboxylic acid-functionalized this compound derivative.
Caption: Synthesis of a Functionalized this compound.
Protocol 2: Synthesis of 2,1,3-Benzoselenadiazole-5-carboxylic acid
-
Starting Material: Begin with a commercially available or synthesized substituted o-phenylenediamine, such as 3,4-diaminobenzoic acid.
-
Reaction: Follow the general procedure outlined in Protocol 1, reacting 3,4-diaminobenzoic acid with selenium dioxide in a suitable solvent system.
-
Purification: After the reaction and work-up, the resulting carboxylic acid-functionalized this compound can be purified by recrystallization or column chromatography to yield the desired product.
II. Design and Formulation of this compound-Based Drug Delivery Systems
The functionalized this compound derivatives can be incorporated as redox-responsive linkers into various drug delivery platforms. Below are protocols for the preparation of this compound-containing polymeric micelles and a this compound-based prodrug.
A. This compound-Containing Polymeric Micelles
Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers. By incorporating a this compound linker, these micelles can be engineered to release their encapsulated drug cargo in response to the high glutathione levels in cancer cells.[3][4]
Protocol 3: Preparation of this compound-Linked Amphiphilic Block Copolymer Micelles
-
Polymer Synthesis:
-
Synthesize a hydrophilic polymer block, such as methoxy-poly(ethylene glycol) (mPEG), with a terminal amine group.
-
Synthesize a hydrophobic polymer block, such as poly(lactic-co-glycolic acid) (PLGA), with a terminal carboxylic acid group.
-
Couple the carboxylic acid-functionalized this compound (from Protocol 2) to the amine-terminated mPEG using standard carbodiimide chemistry (e.g., EDC/NHS coupling).
-
Activate the carboxylic acid group on the this compound-mPEG conjugate and react it with the terminal hydroxyl group of the PLGA to form the final amphiphilic block copolymer.
-
-
Micelle Formulation (Thin-Film Hydration Method): [5]
-
Dissolve the this compound-linked amphiphilic block copolymer and the hydrophobic drug (e.g., doxorubicin) in a suitable organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent using a rotary evaporator to form a thin film on the inner surface of a round-bottom flask.
-
Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the glass transition temperature of the hydrophobic polymer block.
-
Gently agitate the mixture to facilitate the self-assembly of the block copolymers into micelles, encapsulating the drug within the hydrophobic core.
-
-
Purification: Remove any non-encapsulated drug and excess polymer by dialysis or size exclusion chromatography.
B. This compound-Based Prodrug
A prodrug is an inactive or less active form of a therapeutic agent that is converted to its active form in the body. A this compound linker can be used to create a redox-responsive prodrug that releases the active drug upon encountering high glutathione concentrations.[6][7]
Protocol 4: Synthesis of a this compound-Linked Paclitaxel Prodrug [8]
-
Functionalization of Paclitaxel: Modify paclitaxel to introduce a reactive group, such as an amine, at a suitable position that does not compromise its therapeutic activity.
-
Linker Conjugation:
-
Activate the carboxylic acid group of the functionalized this compound (from Protocol 2) using a coupling agent (e.g., EDC/NHS).
-
React the activated this compound with the amine-functionalized paclitaxel to form the this compound-paclitaxel conjugate.
-
-
Polymer Conjugation:
-
To enhance water solubility and circulation time, conjugate the this compound-paclitaxel to a hydrophilic polymer like PEG. This can be achieved by reacting a functionalized PEG (e.g., PEG-NHS ester) with a corresponding functional group on the this compound-paclitaxel conjugate.
-
-
Purification: Purify the final prodrug conjugate using dialysis or size exclusion chromatography to remove any unreacted components.
III. Characterization of this compound-Based Drug Delivery Systems
Thorough characterization is crucial to ensure the successful synthesis and formulation of this compound-based drug delivery systems.
| Parameter | Technique(s) | Purpose |
| Chemical Structure | ¹H NMR, ¹³C NMR, ⁷⁷Se NMR, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the successful synthesis of this compound derivatives and their conjugation to polymers and drugs.[9][10] |
| Particle Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. |
| Surface Charge | Zeta Potential Measurement | To assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes. |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) | To quantify the amount of drug successfully loaded into the delivery system. |
IV. In Vitro and In Vivo Evaluation
Once characterized, the performance of the this compound-based drug delivery systems must be evaluated through a series of in vitro and in vivo studies.
A. In Vitro Drug Release Studies
These studies are designed to demonstrate the redox-responsive nature of the drug delivery system.
Caption: Glutathione-Mediated Drug Release Mechanism.
Protocol 5: In Vitro Glutathione-Triggered Drug Release [11][12]
-
Preparation of Release Media: Prepare two sets of release media (e.g., PBS at pH 7.4): one with a physiological concentration of glutathione (e.g., 10 µM) and another with a concentration mimicking the intracellular tumor environment (e.g., 10 mM).
-
Dialysis Setup: Place a known concentration of the drug-loaded this compound-based nanoparticles or prodrug into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the nanocarrier.
-
Incubation: Immerse the dialysis bags in the prepared release media and incubate at 37°C with gentle agitation.
-
Sampling and Analysis: At predetermined time intervals, withdraw aliquots from the release media and quantify the concentration of the released drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Data Analysis: Plot the cumulative drug release as a function of time for both glutathione concentrations to demonstrate the redox-responsive release profile.
B. Cellular Uptake and Cytotoxicity Studies
These assays are essential to evaluate the ability of the drug delivery system to be internalized by cancer cells and to exert its therapeutic effect.[13][14]
Protocol 6: Cellular Uptake and Cytotoxicity Assay
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate cell culture media.
-
Cellular Uptake:
-
Treat the cells with the drug-loaded this compound-based nanoparticles (or a fluorescently labeled version) for various time points.
-
After incubation, wash the cells to remove any non-internalized nanoparticles.
-
Lyse the cells and quantify the intracellular drug concentration using HPLC or fluorescence spectroscopy. Alternatively, visualize the cellular uptake using confocal microscopy.
-
-
Cytotoxicity (MTT Assay):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the free drug, the drug-loaded this compound nanoparticles, and empty nanoparticles (as a control) for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability for each treatment group and determine the half-maximal inhibitory concentration (IC50) values.
-
C. Biocompatibility Assessment
It is crucial to ensure that the this compound-containing materials are not inherently toxic to healthy cells.
Protocol 7: In Vitro Biocompatibility Assay [15][16]
-
Cell Line: Use a non-cancerous cell line (e.g., normal human fibroblasts) for this assay.
-
Treatment: Treat the cells with varying concentrations of the empty this compound-based nanoparticles.
-
Viability Assay: Perform an MTT assay as described in Protocol 6 to assess the effect of the nanoparticles on the viability of normal cells. A material is generally considered biocompatible if it does not significantly reduce cell viability at the intended therapeutic concentrations.
V. Theranostic Applications of this compound
The unique photophysical properties of some this compound derivatives open up the exciting possibility of developing theranostic systems—platforms that combine therapeutic and diagnostic capabilities.[17][18] The this compound moiety can potentially be designed to act as a fluorescent reporter, allowing for real-time imaging of drug delivery and release. This dual functionality would provide invaluable information for personalizing cancer treatment and monitoring therapeutic response. Further research into the design of this compound derivatives with optimized fluorescence properties is warranted to fully explore their theranostic potential.
VI. Conclusion and Future Perspectives
This compound represents a promising and versatile platform for the development of advanced redox-responsive drug delivery systems. Its unique chemical structure, which is amenable to cleavage by glutathione, and the potential for straightforward functionalization make it an attractive alternative to more conventional redox-sensitive linkers. While the direct application of this compound in drug delivery is still an emerging field, the foundational principles of redox-responsive design and the established protocols for nanoparticle formulation and evaluation provide a clear path for future research and development. The protocols and application notes presented in this guide are intended to serve as a comprehensive resource for scientists and researchers dedicated to advancing the field of targeted cancer therapy. The continued exploration of this compound and other novel selenium-containing heterocycles holds the potential to unlock new and more effective treatments for cancer and other diseases characterized by a dysregulated redox environment.
References
- 1. [PDF] Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives | Semantic Scholar [semanticscholar.org]
- 2. Advances in redox-responsive drug delivery systems of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current prodrug design for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Understanding the Redox Biology of Selenium in the Search of Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione biosynthesis is a metabolic vulnerability in PI(3)K/Akt-driven breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Piaselenole-based Protein and Peptide Labeling
I. Introduction: Leveraging the Unique Reactivity of Selenium for Precision Bioconjugation
In the dynamic field of chemical biology and drug development, the site-specific modification of proteins and peptides is paramount for elucidating biological function, developing targeted therapeutics, and creating advanced diagnostic tools. Among the repertoire of bioconjugation techniques, those targeting the thiol group of cysteine residues are particularly prominent due to cysteine's relatively low abundance and the high nucleophilicity of its side chain.[1] While traditional methods often rely on maleimide-based reagents, there is a growing interest in novel chemistries that offer enhanced selectivity, stability, and versatility.
This guide explores the principles and applications of piaselenole and related selenium-nitrogen heterocyclic compounds for the selective labeling of proteins and peptides. This compound and its derivatives, such as benzoselenadiazoles, offer a unique reaction mechanism centered on the electrophilicity of the selenium atom, enabling covalent modification of cysteine residues under mild, biocompatible conditions.[2][3] The distinct chemical properties of selenium, including the high nucleophilicity of selenocysteine (the 21st proteinogenic amino acid), have paved the way for innovative approaches in protein engineering and labeling.[4][5]
This document will provide a comprehensive overview of the underlying chemistry, detailed protocols for labeling, and a discussion of the advantages of this emerging class of bioconjugation reagents.
II. The Chemistry of this compound and its Cysteine Reactivity
This compound is a five-membered aromatic heterocycle containing two nitrogen atoms and one selenium atom. The core structure of interest for bioconjugation is typically a benzoselenadiazole, which can be functionalized with various reporter groups such as fluorophores.[3] The key to the labeling chemistry lies in the electrophilic nature of the selenium atom within the heterocyclic ring, making it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.
The proposed mechanism for the reaction of a functionalized benzoselenadiazole with a cysteine-containing protein or peptide is initiated by the nucleophilic attack of the cysteine thiol on one of the selenium-nitrogen bonds. This leads to the opening of the heterocyclic ring and the formation of a stable selenylsulfide bond between the reagent and the cysteine residue.
Figure 1. A simplified workflow for the this compound-based labeling of a cysteine-containing protein or peptide.
The reaction is highly selective for cysteine residues due to the unique reactivity of the sulfhydryl group. The resulting selenylsulfide linkage is stable under typical biological conditions, ensuring the integrity of the labeled biomolecule for downstream applications.
III. Advantages of this compound-Based Labeling
The use of this compound and related compounds for protein and peptide labeling offers several distinct advantages over more conventional methods:
| Feature | This compound-Based Labeling | Maleimide-Based Labeling |
| Selectivity | High selectivity for cysteine residues.[4] | Generally selective for thiols, but can exhibit off-target reactions with other nucleophiles at higher pH.[6] |
| Stability of Linkage | Forms a stable selenylsulfide bond. | The thioether bond can be susceptible to retro-Michael addition, leading to reagent exchange. |
| Reaction Conditions | Mild, biocompatible conditions (physiological pH and temperature). | Typically performed at neutral pH; reactivity with amines increases at pH > 7.5.[6] |
| Fluorogenic Potential | Some benzoselenadiazole derivatives exhibit fluorescence upon binding, potentially enabling "no-wash" imaging.[3] | Generally requires removal of unreacted fluorescent reagent. |
IV. Synthesis of a Functionalized this compound Probe
The synthesis of a functionalized this compound, such as a fluorescent benzoselenadiazole, can be achieved through established organic chemistry routes. A general synthetic scheme involves the reaction of a substituted ortho-phenylenediamine with selenium dioxide to form the benzoselenadiazole core. This core can then be further modified to introduce a reporter group, such as a fluorophore, and a reactive moiety for bioconjugation if the core itself is not the labeling agent.
For a detailed synthetic protocol, researchers are encouraged to consult specialized literature on the synthesis of benzoselenadiazole derivatives.[3]
V. Detailed Protocol for Protein Labeling with a this compound-Based Reagent
This protocol provides a general framework for the labeling of a protein containing an accessible cysteine residue with a this compound-based fluorescent probe. Optimization of reagent concentrations, incubation times, and purification methods may be necessary for specific proteins and applications.
Materials and Reagents:
-
Protein or peptide of interest with at least one accessible cysteine residue
-
This compound-based fluorescent probe (e.g., a functionalized benzoselenadiazole)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent (optional): N-acetylcysteine or dithiothreitol (DTT)
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette
-
DMSO (for dissolving the this compound probe)
Protocol:
-
Protein Preparation:
-
Dissolve the protein or peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Avoid using DTT as a reducing agent prior to labeling, as it will compete for the this compound reagent.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the this compound-based probe in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound probe stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal incubation time should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a small molecule thiol such as N-acetylcysteine or DTT can be added to a final concentration of 10-20 mM to react with any excess this compound probe.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Alternatively, dialysis can be performed against the storage buffer.
-
-
Characterization of the Labeled Protein:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the fluorophore.
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_prot) / ((A_280 - A_max * CF) * ε_dye) where A_max is the absorbance at the fluorophore's maximum absorbance wavelength, A_280 is the absorbance at 280 nm, ε_prot is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength, and CF is the correction factor for the dye's absorbance at 280 nm.
-
Confirm the successful labeling and purity of the conjugate by SDS-PAGE and fluorescence imaging of the gel.
-
Figure 2. Step-by-step experimental workflow for this compound-based protein labeling.
VI. Applications in Research and Drug Development
The ability to selectively label proteins and peptides with this compound-based reagents opens up a wide range of applications:
-
Fluorescence Microscopy: Labeled proteins can be used to visualize their localization and trafficking within living cells.[3]
-
Drug Delivery: Payloads can be conjugated to targeting proteins or peptides for site-specific delivery.
-
Proteomics: this compound-based probes can be used for activity-based protein profiling to identify and quantify specific enzymes in complex biological samples.
-
Structural Biology: The introduction of selenium can aid in X-ray crystallography for phase determination.
VII. Conclusion and Future Perspectives
This compound and related selenium-nitrogen heterocycles represent a promising new class of reagents for the selective labeling of proteins and peptides. Their unique reactivity with cysteine residues offers advantages in terms of selectivity and the stability of the resulting conjugate. As research in this area continues, the development of new this compound-based probes with diverse functionalities is anticipated, further expanding the toolkit of chemical biologists and drug development professionals. The exploration of their in vivo stability and biocompatibility will be crucial for their translation into therapeutic and diagnostic applications.
VIII. References
-
Benzoselenadiazole-based responsive long-lifetime photoluminescent probes for protein kinases. Chemical Communications.
-
Fluorescent Benzoselenadiazoles: Synthesis, Characterization, and Quantification of Intracellular Lipid Droplets and Multicellular Model Staining. The Journal of Organic Chemistry.
-
The 2022 Nobel Prize in Chemistry for the development of click chemistry and bioorthogonal chemistry. Analytical and Bioanalytical Chemistry.
-
Utilizing Selenocysteine for Expressed Protein Ligation and Bioconjugations. bioRxiv.
-
Tagging recombinant proteins with a Sel-tag for purification, labeling with electrophilic compounds or radiolabeling with 11C. Nature Protocols.
-
Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. Chemical Science.
-
Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. RSC Advances.
-
Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. bioRxiv.
-
π-Clamp Mediated Cysteine Conjugation. Journal of the American Chemical Society.
-
From Sulfur to Selenium. A New Research Arena in Chemical Biology and Biological Chemistry. Affinity.
-
Multiplexed no-wash cellular imaging using BenzoTag, an evolved self-labeling protein. ResearchGate.
-
A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Protein Science.
-
Pseudonatural Products for Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry.
-
Efficient Site-Specific Labeling of Proteins via Cysteines. Journal of Visualized Experiments.
-
CYSTEINE ARYLATION VIA UNCONVENTIONAL NUCLEOPHILIC AROMATIC SUBSTITUTION. DigitalCommons@URI.
-
Labeling of cysteine by (a) maleimide derivative, (b) exocyclic... ResearchGate.
-
2,1,3-Benzoselenadiazole | Drug Derivative. MedChemExpress.
-
Achieving cysteine-selective peptide/protein bioconjugation via tunable triazine-pyridine chemistry. Nature Communications.
-
A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science.
-
The Evolution of Chemical Biology into Translational Physiology and Precision Medicine. American Journal of Physiology-Cell Physiology.
-
Cysteine bioconjugation and some commonly used reagents. ResearchGate.
-
Synthesis of a fluorescent probe based on rhodol's highly selective recognition of H2S and its application in cells. Analytical Methods.
-
The Evolution of Chemical Biology into Translational Physiology and Precision Medicine. American Journal of Physiology-Cell Physiology.
-
CREATING NEW FLUORESCENT PROBES FOR CELL BIOLOGY. Nature Reviews Molecular Cell Biology.
-
Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. Accounts of Chemical Research.
-
Synthesis of fluorescent probes based on the pyochelin siderophore scaffold. Organic & Biomolecular Chemistry.
-
Development of Small-Molecule Fluorescent Probes Targeting Enzymes. International Journal of Molecular Sciences.
-
Current approaches to selective peptide and protein modification at selenocysteine (Sec) and cysteine (Cys) residues. ResearchGate.
-
Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Matter.
-
Site-Selective, Chemical Modification of Protein at Aromatic Side Chain and Their Emergent Applications. Protein & Peptide Letters.
References
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoselenadiazole-based responsive long-lifetime photoluminescent probes for protein kinases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent Benzoselenadiazoles: Synthesis, Characterization, and Quantification of Intracellular Lipid Droplets and Multicellular Model Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilizing Selenocysteine for Expressed Protein Ligation and Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tagging recombinant proteins with a Sel-tag for purification, labeling with electrophilic compounds or radiolabeling with 11C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening Assays for Modulators of Oxidative Stress Using Piaselenole, a Glutathione Peroxidase 1 Mimetic
Abstract
The management of cellular oxidative stress, primarily mediated by enzymes like glutathione peroxidase 1 (GPX1), is critical for cell survival and function, with dysregulation implicated in numerous pathologies including cancer and neurodegenerative diseases.[1] Piaselenole, a stable and potent organoselenium compound, effectively mimics the catalytic activity of GPX1, reducing hydroperoxides at the expense of glutathione (GSH).[2][3] This property makes it an exceptional tool for developing robust, high-throughput screening (HTS) assays to discover novel modulators of the GPX1 pathway. This guide provides a comprehensive overview of the scientific principles, detailed step-by-step protocols for HTS and counter-screening, and expert insights into assay design and data interpretation for identifying true inhibitors of GPX1-like activity.
Part 1: Scientific Principles & Mechanism of Action
The Central Role of Glutathione Peroxidase 1 (GPX1)
GPX1 is a ubiquitous and vital antioxidant selenoprotein that catalyzes the reduction of hydroperoxides, such as hydrogen peroxide (H₂O₂) and organic hydroperoxides (ROOH), to water and their corresponding alcohols.[1][4] It utilizes glutathione (GSH) as a reducing cofactor, which is subsequently oxidized to glutathione disulfide (GSSG). This enzymatic activity is a cornerstone of the cellular defense system against the damaging effects of reactive oxygen species (ROS).[5] The catalytic cycle of GPX1 is a two-step process where the active site selenocysteine is first oxidized by the hydroperoxide and then regenerated by two molecules of GSH.[1][4]
This compound as a Robust GPX1 Mimetic
The direct use of recombinant GPX1 in HTS campaigns can be challenging due to protein instability and high costs. This compound emerges as a superior alternative, acting as a small molecule catalyst that faithfully reproduces the function of GPX1.[2][6] Its mechanism involves the selenium atom cycling through redox states to facilitate the reduction of peroxides by GSH. This biomimetic activity provides a consistent and cost-effective platform for large-scale screening.
The catalytic cycle of this compound is illustrated below. The reduced form of this compound reacts with a hydroperoxide (ROOH), becoming oxidized. This oxidized intermediate then reacts with two molecules of GSH, regenerating the active this compound and producing one molecule of GSSG.
Part 2: HTS Assay Development & Design
Assay Principle: A Coupled-Enzyme Approach
A robust and widely adopted method for monitoring GPX1 or this compound activity is the coupled-enzyme assay. The primary reaction (this compound-catalyzed reduction of a hydroperoxide by GSH) produces GSSG. A secondary, coupling enzyme, Glutathione Reductase (GR), is added to the system. GR catalyzes the regeneration of GSH from GSSG, a reaction that consumes NADPH. The rate of this compound activity is therefore directly proportional to the rate of NADPH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm.
This design is ideal for HTS as it provides a continuous kinetic readout, is highly sensitive, and is readily automated.
Workflow for HTS Campaign
A successful screening campaign follows a logical progression from primary screening to hit confirmation and characterization. This tiered approach is essential to eliminate false positives and focus resources on the most promising compounds.[7][8]
HTS Feasibility and Quality Control
Before initiating a large-scale screen, the assay must be validated in a miniaturized format (e.g., 384- or 1536-well plates).
-
Z'-Factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates that the assay is robust and suitable for HTS.[9]
-
Signal-to-Background (S/B): A high S/B ratio ensures that the assay window is sufficient to detect inhibitors reliably.
-
DMSO Tolerance: The assay must be tolerant to the final concentration of dimethyl sulfoxide (DMSO), the solvent used for compound libraries, typically ≤1%.
Part 3: Detailed Protocols
Protocol 1: Primary HTS for Inhibitors of this compound Activity
This protocol describes a kinetic absorbance assay in a 384-well format to identify inhibitors of this compound's GPX1-like activity.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.6. Prepare fresh and store at 4°C.
-
NADPH Stock (10 mM): Dissolve NADPH tetrasodium salt in Assay Buffer. Aliquot and store at -80°C, protected from light.
-
GSH Stock (100 mM): Dissolve L-Glutathione reduced in Assay Buffer. Prepare fresh daily.
-
Glutathione Reductase (GR) Stock (50 units/mL): Reconstitute lyophilized GR from baker's yeast in Assay Buffer. Aliquot and store at -20°C.
-
This compound Stock (1 mM): Dissolve this compound in 100% DMSO. Store at -20°C.
-
Substrate Stock (10 mM H₂O₂): Prepare a fresh 10 mM solution of hydrogen peroxide in ultrapure water. Caution: H₂O₂ is corrosive.
-
Positive Control Stock (10 mM Auranofin): Auranofin is a known inhibitor of other selenoenzymes and can serve as a positive control.[9] Dissolve in 100% DMSO.
2. Assay Plate Preparation (384-Well, UV-Transparent):
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of test compounds from the library plates into wells of the assay plate.
-
Transfer 50 nL of 100% DMSO to negative control wells (Maximum Activity).
-
Transfer 50 nL of Auranofin stock to positive control wells (Minimum Activity).
3. HTS Assay Execution (Automated):
The final assay volume is 50 µL. Reagents should be added in two steps to prevent premature reaction initiation.
| Component | Stock Conc. | Volume per Well | Final Conc. |
| Reagent Mix 1 | 25 µL | ||
| Assay Buffer | - | 24.3 µL | - |
| NADPH | 10 mM | 0.25 µL | 50 µM |
| GSH | 100 mM | 0.25 µL | 500 µM |
| Glutathione Reductase | 50 U/mL | 0.2 µL | 0.2 U/mL |
| This compound | 1 mM | 50 nL | 1 µM |
| Substrate Mix 2 | 25 µL | ||
| Assay Buffer | - | 24.9 µL | - |
| Hydrogen Peroxide | 10 mM | 0.1 µL | 20 µM |
Step-by-Step Procedure:
-
Compound Plating: Dispense 50 nL of compounds, DMSO, or positive control into the appropriate wells of a 384-well UV-transparent plate.
-
Reagent Mix 1 Addition: Using a multi-channel dispenser, add 25 µL of Reagent Mix 1 to all wells.
-
Incubation: Incubate the plate for 5-10 minutes at room temperature to allow compounds to interact with this compound.
-
Reaction Initiation: Place the plate into a kinetic plate reader capable of reading absorbance at 340 nm. Dispense 25 µL of Substrate Mix 2 to initiate the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of reaction (V₀) is determined from the linear portion of the kinetic curve (mOD/min).
Protocol 2: Counter-Screen for Glutathione Reductase (GR) Inhibitors
This essential follow-up assay identifies false positives from the primary screen that inhibit the coupling enzyme, GR, rather than this compound.
Procedure:
The protocol is identical to the Primary HTS protocol with one critical modification: This compound is omitted from Reagent Mix 1. Instead of H₂O₂, the reaction is initiated with a fixed concentration of GSSG.
-
Prepare plates with hit compounds as in the primary screen.
-
Modified Reagent Mix 1: Prepare the mix as described above, but replace the 50 nL of this compound with 50 nL of Assay Buffer.
-
Modified Substrate Mix 2: Prepare a mix containing 100 µM GSSG in Assay Buffer.
-
Execute the assay by adding 25 µL of Modified Reagent Mix 1, incubating, and then initiating the reaction with 25 µL of the GSSG-containing Substrate Mix 2.
-
Monitor the decrease in absorbance at 340 nm. Compounds that inhibit this reaction are GR inhibitors and should be flagged as false positives.
Part 4: Data Analysis & Interpretation
-
Calculate Reaction Rates: Determine the reaction rate (V₀) for each well by calculating the slope of the linear phase of the absorbance decay curve (mOD/min).
-
Calculate Percent Inhibition: Normalize the data using the high (DMSO) and low (Auranofin) controls from each plate. % Inhibition = 100 * (1 - (Rate_Compound - Rate_Low_Control) / (Rate_High_Control - Rate_Low_Control))
-
Hit Identification: Define a hit threshold, typically based on the mean activity of the sample wells plus three times the standard deviation (e.g., >50% inhibition).
-
Dose-Response Analysis: For confirmed hits, perform serial dilutions to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce the this compound activity by 50%).
-
Triage Hits: A true hit for a this compound/GPX1 inhibitor should show potent, dose-dependent inhibition in the primary assay but have no significant activity in the GR counter-screen.
Part 5: Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Z'-Factor (<0.5) | Reagent instability (esp. NADPH, GSH). | Prepare NADPH and GSH fresh daily. Keep reagents on ice. |
| Sub-optimal reagent concentrations. | Re-optimize concentrations of this compound, GSH, or H₂O₂. | |
| High Well-to-Well Variability | Inaccurate liquid handling. | Calibrate and validate automated liquid handlers. Ensure proper mixing. |
| Bubbles in wells. | Centrifuge plates briefly after reagent addition. Use anti-foaming agents if necessary. | |
| High Rate of False Positives | Assay interference from compound library. | Implement the GR counter-screen early. Consider screens for compound absorbance at 340 nm or redox-cycling compounds.[7][10] |
| Assay Drift Over Time | Temperature fluctuations. | Ensure consistent incubation temperatures. |
| Reagent degradation during the run. | Prepare smaller batches of reagents for large screens. |
References
- 1. mdpi.com [mdpi.com]
- 2. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione Peroxidase Mimic Ebselen Improves Glucose-Stimulated Insulin Secretion in Murine Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of 8 Types of Glutathione Peroxidase Mimics Based on β-Cyclodextrin [mdpi.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Piaselenole Synthesis Technical Support Center
Welcome to the dedicated technical support center for the synthesis of piaselenole (2,1,3-benzoselenadiazole). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of their this compound synthesis. Here, we will address frequently encountered issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted and generally reliable method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and selenium dioxide (SeO₂) or selenous acid (H₂SeO₃).[1][2] This reaction is typically performed in a suitable solvent, such as ethanol, and often involves heating to reflux.[1]
Q2: I'm seeing a lower than expected yield. What is a typical yield for this synthesis?
A2: Reported yields for the synthesis of this compound can vary. With proper optimization and purification, a yield of around 62% after recrystallization has been documented.[2] However, yields can be influenced by several factors which we will explore in the troubleshooting section. For substituted piaselenoles, yields can be significantly higher, with some derivatives being synthesized in up to 94% yield.[3]
Q3: My final product is off-color, not the expected white crystalline solid. What could be the cause?
A3: An off-color final product, often appearing yellowish or brownish, typically indicates the presence of impurities. These can arise from several sources:
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Oxidation of o-phenylenediamine: The starting material is susceptible to air oxidation, which can produce colored impurities that carry through the synthesis.
-
Elemental Selenium: Incomplete reaction or side reactions can lead to the formation of elemental selenium, which is red or black.
-
Side-products: Undesired side reactions can generate colored byproducts.
Proper purification, typically through recrystallization from a suitable solvent system like ethanol/water, is crucial to obtain a pure, white crystalline product.[2]
In-Depth Troubleshooting Guide
Problem 1: Low Reaction Yield
Low yield is one of the most common frustrations in chemical synthesis. Let's break down the potential causes and their solutions in a systematic way.
Caption: Troubleshooting workflow for low this compound yield.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Purity of o-phenylenediamine | The starting material, o-phenylenediamine, is prone to oxidation, which can lead to the formation of polymeric, colored impurities. These impurities can interfere with the desired reaction pathway and complicate purification, ultimately reducing the isolated yield. | Use freshly purified o-phenylenediamine. If the material is old or discolored, consider recrystallization or sublimation before use. Store it under an inert atmosphere (nitrogen or argon) and protected from light. |
| Stoichiometry of Reagents | While a 1:1 molar ratio is theoretically required, slight deviations can impact the yield. An insufficient amount of selenium dioxide will result in unreacted o-phenylenediamine. | It is often beneficial to use a slight excess (e.g., 1.05 to 1.1 equivalents) of selenium dioxide to ensure the complete conversion of the limiting reagent, o-phenylenediamine.[1] |
| Reaction Temperature and Time | The condensation reaction requires sufficient thermal energy to proceed at a reasonable rate. Inadequate heating or insufficient reaction time can lead to incomplete conversion. | Ensure the reaction mixture is brought to a steady reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical reflux time is around 2 hours.[1] |
| Solvent Choice and Volume | The solvent needs to effectively dissolve the reactants at the reaction temperature to facilitate the reaction. A solvent in which the product has lower solubility upon cooling is ideal for crystallization. | Ethanol is a commonly used and effective solvent.[1][2] Ensure a sufficient volume of solvent is used to maintain a stirrable mixture throughout the reaction. |
| Product Loss During Work-up | This compound can be lost during the extraction and recrystallization steps. Using an inappropriate solvent for recrystallization or inefficient extraction techniques can significantly lower the isolated yield. | For work-up, dissolving the residue in a suitable organic solvent like ethyl acetate and washing with brine is a common procedure.[1] For recrystallization, a mixture of ethanol and water is often effective.[2] To maximize recovery, cool the recrystallization mixture slowly and then in an ice bath before filtration. |
Problem 2: Difficulty in Product Purification
Even with a successful reaction, isolating a pure product can be challenging.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure the solution is saturated.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum. A melting point determination can be used to assess the purity. Pure 2,1,3-benzoselenadiazole has a melting point of 73-74 °C.[2]
Problem 3: Inconsistent Results and Reaction Failure
Inconsistent outcomes can be particularly perplexing. Here we address factors that can lead to variability.
The synthesis of this compound proceeds through the condensation of o-phenylenediamine with selenium dioxide.
Caption: Simplified reaction pathway for this compound synthesis.
| Critical Parameter | Scientific Rationale | Best Practices |
| Atmosphere | While not always strictly necessary, o-phenylenediamine's sensitivity to oxidation means that conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side-products, leading to a cleaner reaction and easier purification. | For sensitive applications or when aiming for the highest purity, degassing the solvent and running the reaction under a positive pressure of an inert gas is recommended. |
| Rate of Addition | Adding the selenium dioxide solution too quickly to the hot o-phenylenediamine solution can lead to localized high concentrations of the oxidizing agent, potentially causing side reactions and decomposition. | Add the selenium dioxide solution dropwise or in portions to the refluxing solution of o-phenylenediamine to maintain better control over the reaction exotherm and minimize side-product formation. |
| Stirring Efficiency | Inadequate stirring can lead to poor heat and mass transfer, resulting in localized overheating and incomplete reaction. | Use a magnetic stir bar of an appropriate size and a stir plate that can provide vigorous and consistent stirring throughout the reaction. |
By systematically addressing these potential issues, you can significantly improve the yield, purity, and reproducibility of your this compound synthesis.
References
Technical Support Center: Overcoming Challenges in Piaselenole Functionalization
Welcome to the technical support center for piaselenole functionalization. This guide is designed for researchers, scientists, and drug development professionals actively working with this unique selenium-containing heterocycle. Here, we move beyond standard protocols to address the specific, practical challenges you may encounter in the lab. Our focus is on providing expert insights, troubleshooting strategies, and robust methodologies to ensure the success of your synthetic endeavors.
I. Understanding the Core Challenges
The this compound ring system, while promising for various applications, presents a distinct set of synthetic hurdles. Successful functionalization hinges on navigating the delicate balance between reactivity, stability, and regioselectivity.
-
Regioselectivity : The this compound ring has multiple potential sites for functionalization. Controlling where a new substituent is introduced is a primary challenge.[1][2] Reaction outcomes are often dictated by the electronic nature of the starting material and the chosen reagents.
-
Ring Stability : The selenium-containing ring can be sensitive to certain reaction conditions. Harsh reagents or elevated temperatures can lead to ring-opening or decomposition, resulting in low yields or undesired byproducts.
-
Limited Commercial Availability of Precursors : The synthesis of complex this compound derivatives often requires the preparation of functionalized precursors, which can be a multi-step and resource-intensive process.
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding this compound functionalization:
Q1: My C-H activation reaction on the this compound ring is giving me a mixture of isomers. How can I improve the regioselectivity?
A1: Regioselectivity in C-H activation is a common challenge.[1][2] The outcome is often influenced by directing groups and the catalytic system.
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Directing Groups: If your substrate has a directing group, its position will heavily influence the site of C-H activation. Ensure the directing group is positioned to favor the desired isomer.
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Catalyst and Ligand Choice: The choice of metal catalyst (e.g., Palladium, Rhodium) and the corresponding ligands can dramatically alter regioselectivity.[3][4] Experiment with different ligand systems, from simple phosphines to more complex bidentate ligands, to find the optimal conditions for your specific transformation.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the C-H activation step. A systematic screen of solvents with varying dielectric constants may reveal a system that favors the formation of one isomer over the other.
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a halogenated this compound, but the reaction is sluggish and gives low yields. What can I do?
A2: The reactivity of halogenated piaselenoles in SNAr reactions can be lower than that of their purely carbocyclic or other heterocyclic analogs.
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Activation of the Ring: The this compound ring must be sufficiently electron-deficient to undergo nucleophilic attack. If your substrate is not reactive enough, consider introducing an electron-withdrawing group elsewhere on the ring to enhance its electrophilicity.
-
Nucleophile Strength: Ensure you are using a sufficiently strong nucleophile.[5][6] If your nucleophile is weak, you may need to deprotonate it with a strong base to increase its reactivity.
-
Leaving Group Ability: The nature of the halogen is critical. Iodide is generally a better leaving group than bromide, which is better than chloride. If possible, start with a more reactive halo-piaselenole.
-
Reaction Temperature: Increasing the reaction temperature can often overcome a high activation barrier. However, be mindful of the stability of your this compound derivative at elevated temperatures.
Q3: My cross-coupling reaction (e.g., Suzuki, Stille) is failing to produce the desired product. What are the likely causes?
A3: Cross-coupling reactions are powerful tools, but their success with this compound substrates depends on several factors.[7][8]
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Catalyst Poisoning: Selenium-containing compounds can sometimes coordinate to and deactivate the metal catalyst. Ensure your starting materials and reagents are pure. You may need to use a higher catalyst loading or a more robust catalyst system.
-
Inactive Catalyst: The active form of the palladium catalyst is typically Pd(0).[9] Ensure your pre-catalyst is effectively reduced to the active species under the reaction conditions.
-
Ligand Choice: The ligand plays a crucial role in the stability and reactivity of the catalyst. For challenging cross-couplings, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Base and Solvent Compatibility: The choice of base and solvent is critical and often interdependent. A thorough screen of different base/solvent combinations is recommended.
III. Troubleshooting Guides
Use these guides to diagnose and resolve common issues in your this compound functionalization experiments.
Troubleshooting C-H Functionalization
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst | Use a pre-catalyst that is easily reduced or add a reducing agent. |
| Poor substrate solubility | Screen for a solvent system that fully dissolves the starting material. | |
| Insufficiently reactive C-H bond | Increase reaction temperature or use a more active catalyst. | |
| Poor Regioselectivity | Steric hindrance | Modify the substrate to reduce steric bulk near the desired reaction site. |
| Electronic effects | Introduce an electron-donating or -withdrawing group to influence the electronics of the ring. | |
| Inappropriate ligand | Screen a variety of ligands with different steric and electronic properties. | |
| Decomposition of Starting Material | Reaction temperature is too high | Run the reaction at a lower temperature for a longer period. |
| Reagents are too harsh | Use milder reagents or protect sensitive functional groups. |
Troubleshooting Cross-Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Catalyst is not active | Ensure proper pre-catalyst activation. Consider a different palladium source. |
| Catalyst poisoning | Use highly purified starting materials and degassed solvents. | |
| Incorrect base/solvent combination | Perform a systematic screen of bases and solvents. | |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Side reactions | Optimize reaction conditions to minimize byproduct formation. | |
| Product instability | Work up the reaction promptly and purify under mild conditions. | |
| Homocoupling of Coupling Partner | Rate of transmetalation is slow | Use a more reactive organometallic reagent or change the ligand. |
IV. Experimental Protocols & Workflows
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of this compound
This protocol provides a general procedure for the direct arylation of a this compound with an aryl halide.
Materials:
-
This compound substrate (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(OAc)2 (5 mol%)
-
P(o-tolyl)3 (10 mol%)
-
K2CO3 (2.0 equiv)
-
Anhydrous, degassed DMA
Procedure:
-
To an oven-dried reaction vessel, add the this compound substrate, aryl halide, Pd(OAc)2, P(o-tolyl)3, and K2CO3.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed DMA via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram for Protocol Optimization:
Caption: Optimization workflow for direct C-H arylation.
V. Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Mechanism: Palladium-Catalyzed C-H Activation
The generally accepted mechanism for palladium-catalyzed C-H activation involves a series of steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide.
-
C-H Activation: The resulting Pd(II) complex coordinates to the this compound, followed by C-H bond cleavage. This is often the rate-determining and regioselectivity-determining step.
-
Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is eliminated, regenerating the active Pd(0) catalyst.
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle for Pd-catalyzed C-H activation.
VI. References
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. MDPI. --INVALID-LINK--
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. --INVALID-LINK--
-
Regioselectivity. Wikipedia. --INVALID-LINK--
-
Functionalization of Organic Molecules by Transition-Metal-Catalyzed C(sp3)-H Activation. Wiley Online Library. --INVALID-LINK--
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Synthesis and Structural Studies of New Selenium Derivatives Based on Covalent Functionalization of MWCNTs. MDPI. --INVALID-LINK--
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. --INVALID-LINK--
-
Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. National Institutes of Health. --INVALID-LINK--
-
Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. --INVALID-LINK--
-
Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. PubMed. --INVALID-LINK--
-
Advances in Cross-Coupling Reactions. MDPI. --INVALID-LINK--
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. --INVALID-LINK--
-
Nucleophilic substitution. Wikipedia. --INVALID-LINK--
-
Organometallic cross-coupling reactions. CEM Corporation. --INVALID-LINK--
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C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI. --INVALID-LINK--
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. --INVALID-LINK--
-
When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Study.com. --INVALID-LINK--
-
Electrophilic aromatic substitution. Wikipedia. --INVALID-LINK--
-
When metal-catalyzed C-H functionalization meets visible-light photocatalysis. PubMed. --INVALID-LINK--
-
S,O-Ligand Promoted meta-C-H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. PubMed. --INVALID-LINK--
-
What is nucleophilic substitution?. Chemguide. --INVALID-LINK--
-
Nucleophilic Substitution Reactions Explained. YouTube. --INVALID-LINK--
References
- 1. Regioselectivity - Wikipedia [en.wikipedia.org]
- 2. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson | Study.com [study.com]
- 3. mdpi.com [mdpi.com]
- 4. S,O-Ligand Promoted meta-C-H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. jocpr.com [jocpr.com]
- 8. Organometallic cross-coupling reactions [cem.com]
- 9. m.youtube.com [m.youtube.com]
Piaselenole Fluorescence Optimization: A Technical Support Center
Welcome to the technical support center for optimizing the fluorescence quantum yield of piaselenole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the unique properties of piaselenoles in their work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to troubleshoot and enhance your experimental outcomes effectively.
Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered during p.
Q1: My this compound derivative shows very weak or no fluorescence. What are the initial steps to troubleshoot this?
A1: Low fluorescence is a common challenge. Here’s a checklist of initial steps:
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Confirm Chemical Integrity: Ensure the purity and structural integrity of your this compound compound. Impurities can act as quenchers. Consider re-purification by methods like flash chromatography or recrystallization.[1][2]
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Solvent Selection: The choice of solvent is critical. Piaselenoles, like many fluorophores, are highly sensitive to their environment.[3][4][5][6] Start by screening a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). A solvent that stabilizes the excited state without promoting non-radiative decay pathways is ideal.[4]
-
Check for Aggregation: Piaselenoles, particularly those with planar aromatic structures, may be prone to aggregation-caused quenching (ACQ) at higher concentrations.[7][8][9][10][11] Try diluting your sample significantly.
-
Excitation Wavelength: Ensure you are using the correct excitation wavelength corresponding to the absorption maximum (λmax) of your this compound derivative.
Q2: The fluorescence intensity of my this compound solution is inconsistent between experiments. What could be the cause?
A2: Fluctuating fluorescence intensity can be frustrating. Here are some potential culprits:
-
Temperature Variations: Fluorescence quantum yield can be temperature-dependent.[12][13][14][15] Ensure your experiments are conducted at a consistent temperature.
-
pH Sensitivity: If your this compound has acidic or basic functional groups, its protonation state can significantly impact fluorescence.[16][17][18] Buffer your solutions to maintain a constant pH.
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Photobleaching: Piaselenoles, like all fluorophores, can be susceptible to photodegradation upon prolonged exposure to the excitation light source.[19] Minimize exposure times and use the lowest effective excitation intensity.
-
Dissolved Oxygen: Oxygen can act as a quenching agent.[17] For highly sensitive measurements, consider deoxygenating your solvent by sparging with an inert gas like nitrogen or argon.
Q3: I observe a shift in the emission wavelength of my this compound in different solvents. Is this normal?
A3: Yes, this phenomenon, known as solvatochromism, is expected and can provide valuable information about your molecule's electronic properties.[4][5][6] A red shift (to longer wavelengths) in more polar solvents suggests that the excited state is more polar than the ground state.[4] This is a common characteristic of many fluorophores.
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Optimal Fluorescence
The polarity of the solvent can dramatically influence the fluorescence quantum yield by stabilizing or destabilizing the excited state.[3][4][5][6] This guide provides a systematic approach to identifying the optimal solvent for your this compound derivative.
Experimental Protocol:
-
Prepare a Stock Solution: Dissolve a small, accurately weighed amount of your this compound derivative in a high-purity solvent in which it is readily soluble (e.g., THF or dichloromethane) to create a concentrated stock solution.
-
Solvent Selection: Choose a range of solvents with varying polarities. A suggested panel is provided in the table below.
-
Sample Preparation: In separate, clean cuvettes, add the same small aliquot of your stock solution to each of the selected solvents. Ensure the final concentration is low enough to avoid aggregation effects (typically in the micromolar range).
-
Spectroscopic Measurements:
-
Measure the UV-Vis absorption spectrum for each sample to determine the absorption maximum (λmax).
-
Measure the fluorescence emission spectrum for each sample, exciting at the λmax determined in the previous step.
-
-
Data Analysis: Compare the integrated fluorescence intensities across the different solvents. The solvent that yields the highest intensity is likely the most suitable for your application.
Data Interpretation Table:
| Solvent | Polarity Index | Expected Effect on Emission |
| n-Hexane | 0.1 | Low intensity, blue-shifted emission |
| Toluene | 2.4 | Moderate intensity |
| Dichloromethane | 3.1 | Moderate to high intensity |
| Tetrahydrofuran (THF) | 4.0 | Moderate to high intensity |
| Acetonitrile | 5.8 | High intensity, red-shifted emission |
| Ethanol | 4.3 | May show reduced intensity due to hydrogen bonding[3] |
| Water | 10.2 | Variable, depends on solubility and aggregation |
Guide 2: Investigating Concentration Effects: ACQ vs. AIE
Aggregation-caused quenching (ACQ) is a common phenomenon where fluorescence decreases at higher concentrations due to the formation of non-emissive aggregates.[7][8][9][10][11] Conversely, some molecules exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state. Understanding which of these processes dominates is crucial for optimizing your experimental conditions.
Experimental Workflow Diagram:
Caption: Workflow for investigating concentration effects on fluorescence.
Guide 3: The Heavy-Atom Effect of Selenium
The presence of selenium, a heavy atom, in the this compound core can influence the photophysical properties by promoting intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[18][20][21][22][23][24] This can lead to a decrease in fluorescence and an increase in phosphorescence.
Conceptual Pathway Diagram:
Caption: Jablonski diagram illustrating the heavy-atom effect.
Implications for Piaselenoles:
-
Potentially Lower Quantum Yields: Compared to analogous fluorene or carbazole derivatives, piaselenoles may inherently have lower fluorescence quantum yields due to enhanced ISC.
-
Phosphorescence: It may be possible to observe phosphorescence from your this compound derivatives, particularly at low temperatures in a rigid matrix.
-
Applications in Photodynamic Therapy: The efficient population of the triplet state makes piaselenoles potentially interesting candidates for applications requiring triplet state sensitization, such as photodynamic therapy.[25]
Advanced Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
To quantify the efficiency of your this compound's fluorescence, you can measure its relative quantum yield (ΦF) by comparing it to a well-characterized standard.[26][27][28][29]
Prerequisites:
-
A fluorescence spectrometer.
-
A UV-Vis spectrophotometer.
-
A quantum yield standard that absorbs and emits in a similar spectral region to your this compound. Common standards include quinine sulfate, fluorescein, and rhodamine 6G.[30]
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a series of dilute solutions of both your this compound sample and the standard in the same solvent. The absorbance at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[27]
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, ensuring the excitation and emission bandwidths are kept constant.
-
Integrate Emission Spectra: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of your sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).[28]
-
References
- 1. Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. journalcsij.com [journalcsij.com]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation caused quenching to aggregation induced emission transformation: a precise tuning based on BN-doped polycyclic aromatic hydrocarbons toward subcellular organelle specific imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. edinst.com [edinst.com]
- 13. Temperature Dependence of the Linkage of Quantum Yield of Photosystem II to CO2 Fixation in C4 and C3 Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photosynthesis and temperature, with particular reference to effects on quantum yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. electronicsandbooks.com [electronicsandbooks.com]
- 20. Understanding the internal heavy-atom effect on thermally activated delayed fluorescence: application of Arrhenius and Marcus theories for spin–orbit coupling analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. External heavy-atom effect on fluorescence kinetics - PhysChemComm (RSC Publishing) [pubs.rsc.org]
- 22. Heavy atom-induced quenching of fluorescent organosilicon nanoparticles for iodide sensing and total antioxidant capacity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Internal heavy atom effects in ph... preview & related info | Mendeley [mendeley.com]
- 24. researchgate.net [researchgate.net]
- 25. Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rsc.org [rsc.org]
- 27. iss.com [iss.com]
- 28. edinst.com [edinst.com]
- 29. static.horiba.com [static.horiba.com]
- 30. researchgate.net [researchgate.net]
Navigating Piaselenole Synthesis: A Technical Guide to Minimizing Side Reactions
Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of piaselenoles (1,2,3-selenadiazoles) represents a critical step in the exploration of novel therapeutic agents. However, the path to pure piaselenole is often complicated by the formation of unwanted side products. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of this compound synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis
This section addresses specific problems you may encounter during the synthesis of piaselenoles, their likely causes, and actionable solutions grounded in chemical principles.
Problem 1: Low or No Yield of the Desired this compound
Q: I've followed the standard Hurd-Mori/Lalezari protocol, but my yield of the target this compound is disappointingly low, or I'm not getting any product at all. What could be going wrong?
A: Low or no yield in this compound synthesis is a common frustration that can stem from several factors, ranging from the quality of your starting materials to subtle variations in your reaction conditions.
Potential Causes & Troubleshooting Strategies:
-
Incomplete Hydrazone Formation: The cornerstone of a successful this compound synthesis is the high-purity formation of the hydrazone or semicarbazone precursor.
-
Solution: Ensure the complete conversion of your starting ketone or aldehyde to the corresponding hydrazone. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating or the addition of a catalytic amount of acid (e.g., acetic acid) to facilitate condensation. It is crucial to thoroughly purify the hydrazone before proceeding to the cyclization step to remove any unreacted starting materials.
-
-
Suboptimal Reaction Temperature: The cyclization with selenium dioxide is temperature-sensitive.
-
Solution: The reaction of hydrazones with selenium dioxide is often conducted at moderate temperatures.[1][2][3] Excessively high temperatures can lead to the decomposition of the desired 1,2,3-selenadiazole, which is known to be thermally labile.[4][5] Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to start with the temperature reported in the literature for a similar substrate and then carefully optimize it. A stepwise increase in temperature while monitoring the reaction by TLC can help identify the optimal conditions.
-
-
Purity and Stoichiometry of Selenium Dioxide: The quality and amount of selenium dioxide are critical.
-
Solvent Effects: The choice of solvent can significantly influence the reaction outcome.
Problem 2: Formation of a Red or Black Precipitate (Elemental Selenium)
Q: During the reaction with selenium dioxide, a red or black precipitate forms, and my desired product yield is low. What is this precipitate and how can I prevent its formation?
A: The formation of a red or black precipitate is a strong indication of the reduction of selenium dioxide to elemental selenium. This is a common side reaction that diverts the reagent from the desired cyclization pathway.
Potential Causes & Troubleshooting Strategies:
-
Over-reduction of Selenium Dioxide: This can occur if the reaction conditions are too harsh or if there are reducing agents present in the reaction mixture.
-
Solution:
-
Temperature Control: As mentioned previously, maintain strict control over the reaction temperature. High temperatures can promote the decomposition of intermediates and the reduction of selenium dioxide.
-
Purity of Starting Materials: Ensure your hydrazone is pure and free from any reducing impurities.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize side reactions, especially if your substrate is sensitive to oxidation.
-
-
-
Decomposition of the this compound Ring: The desired 1,2,3-selenadiazole ring itself can be unstable under certain conditions and decompose, extruding elemental selenium.[5]
-
Solution:
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
Purification: During work-up, the elemental selenium can often be removed by filtration.[9]
-
-
Problem 3: Presence of Unidentified Byproducts in the Crude Product
Q: My crude product shows multiple spots on TLC, and I'm having difficulty isolating the pure this compound. What are the likely side products and how can I minimize their formation?
A: The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is key to troubleshooting and optimizing your synthesis.
Potential Causes & Troubleshooting Strategies:
-
Formation of Diselenides and other Organoselenium Compounds: Incomplete cyclization or alternative reaction pathways can lead to the formation of various organoselenium byproducts.
-
Solution:
-
Stoichiometry and Reagent Addition: Precise control over the stoichiometry of selenium dioxide is crucial. Slow, portion-wise addition of selenium dioxide to the solution of the hydrazone can sometimes help to control the reaction and minimize the formation of byproducts.
-
Reaction Monitoring: Careful monitoring by TLC is essential to stop the reaction at the optimal point, preventing the formation of further byproducts from the desired product.
-
-
-
Thermal or Photochemical Decomposition Products: 1,2,3-Selenadiazoles are known to be sensitive to heat and light, which can lead to the extrusion of nitrogen and the formation of highly reactive intermediates like selenoketenes and selenirenes.[4][10] These can then react further to form a complex mixture of products.
-
Solution:
-
Temperature and Light Protection: Keep the reaction temperature as low as possible and protect the reaction mixture from light, especially during long reaction times and storage.
-
Rapid Work-up and Purification: Once the reaction is complete, proceed with the work-up and purification steps promptly to minimize the exposure of the this compound to conditions that could cause decomposition.
-
-
-
Incomplete Cyclization and Isolable Intermediates: In some cases, an intermediate in the cyclization process may be stable enough to be isolated.[1][3] This can be mistaken for a byproduct if not properly characterized.
-
Solution: If you consistently isolate a significant and stable compound that is not your target this compound, consider the possibility that it might be an intermediate. Characterization by spectroscopic methods (NMR, MS, IR) can help to identify its structure and inform adjustments to the reaction conditions (e.g., longer reaction time, higher temperature) to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Lalezari synthesis of piaselenoles?
A1: The Lalezari synthesis involves the reaction of a semicarbazone or hydrazone of a ketone or aldehyde containing an α-methylene group with selenium dioxide.[1][2] The proposed mechanism generally proceeds through the following key steps:
-
Electrophilic attack: Selenium dioxide acts as an electrophile and attacks the enol or enamine form of the hydrazone.
-
Cyclization: An intramolecular cyclization occurs, leading to the formation of a five-membered ring intermediate.
-
Dehydration: The intermediate then undergoes dehydration to form the aromatic 1,2,3-selenadiazole ring.
Q2: How can I purify my crude this compound product?
A2: Purification of piaselenoles typically involves standard techniques in organic synthesis, but with careful consideration of the compound's stability.
-
Filtration: If elemental selenium has precipitated, it can be removed by filtering the reaction mixture through a pad of celite.[9]
-
Extraction: A standard aqueous work-up followed by extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) is often the first step after quenching the reaction.
-
Column Chromatography: This is the most common method for purifying piaselenoles from soluble byproducts. Silica gel is typically used as the stationary phase, with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate). Due to the potential for decomposition on silica, it is advisable to perform the chromatography relatively quickly.
-
Recrystallization: If the this compound is a solid, recrystallization from a suitable solvent system can be an effective method of purification. This can be particularly useful for removing minor impurities.
Q3: Are there any safety precautions I should be aware of when working with selenium compounds?
A3: Yes, selenium compounds, including selenium dioxide, are toxic and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Fume Hood: All manipulations involving selenium dioxide and other volatile selenium compounds should be performed in a well-ventilated fume hood.[7][9]
-
Waste Disposal: Dispose of all selenium-containing waste according to your institution's hazardous waste disposal procedures.
This technical guide provides a framework for understanding and overcoming the common challenges in this compound synthesis. By carefully controlling reaction parameters, ensuring the purity of starting materials, and employing appropriate purification techniques, researchers can significantly improve the yield and purity of their desired this compound products.
References
- 1. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adichemistry.com [adichemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Photolysis of 1,2,3-selenadiazole. Formation of selenirene by secondary photolysis of selenoketene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Water Solubility of Piaselenole Derivatives
Welcome to the technical support center for Piaselenole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the poor aqueous solubility of this promising class of organoselenium compounds. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and accelerate your research.
Part 1: Understanding the Core Challenge: The Physicochemistry of this compound
This compound (2,1,3-benzoselenadiazole) and its derivatives are heterocyclic compounds characterized by a fused aromatic ring system containing a selenadiazole moiety.[1] This structure, rich in carbon-hydrogen bonds and possessing a planar, aromatic nature, inherently leads to low polarity and high lipophilicity.
These characteristics are common among many organoselenium compounds, which often results in poor water solubility.[2][3] This is due to two primary factors:
-
High Lipophilicity (High logP): The molecule prefers a non-polar (oily) environment over a polar (aqueous) one.
-
Strong Intermolecular Interactions: In the solid state, the planar molecules can stack efficiently, leading to a high crystal lattice energy that the energetically favorable interactions with water molecules cannot overcome.
This poor aqueous solubility is a significant hurdle, as it can lead to low bioavailability and challenging formulation development for both in vitro and in vivo studies.[2][4] This guide will address these challenges directly.
Part 2: Troubleshooting Guide - Immediate Solutions for Common Experimental Issues
This section is formatted to address acute problems you may be facing during your experiments.
Question: I dissolved my this compound derivative in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous cell culture medium/buffer. What should I do?
Answer:
This is a classic sign of a compound "crashing out" of solution and is the most common issue for highly hydrophobic molecules. Your DMSO stock is fine, but the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit. Here is a systematic approach to solve this:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of your this compound derivative. The solubility might be sufficient at a lower, yet still effective, concentration.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Be cautious, as DMSO can have biological effects at higher concentrations. Always run a vehicle control with the same final DMSO concentration.
-
Introduce a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant can be highly effective. A common choice is Tween® 80 or Pluronic® F-68 at a final concentration of 0.1% to 0.5%. Surfactants form micelles that encapsulate the hydrophobic drug molecule, keeping it dispersed in the aqueous phase.[5]
-
Use a Pre-formulated Solution: Instead of a simple DMSO stock, prepare a stock solution that already contains solubilizing excipients. A common formulation for preclinical studies involves a mixture of solvents and surfactants. A well-established example for poorly soluble drugs is a vehicle containing DMSO, PEG300, and Tween-80.[] You would dissolve your compound in this mixture first, then dilute it into your final aqueous medium.
Question: My dissolution results for different batches of the same this compound derivative are highly variable. Why is this happening and how can I fix it?
Answer:
High variability in dissolution profiles often points to issues with the solid-state properties of your compound or the dissolution method itself.
-
Polymorphism: Your this compound derivative may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form can have a different solubility and dissolution rate. Ensure your synthesis and purification methods are highly consistent to produce the same solid-state form each time. Characterize your batches using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for consistency.
-
Particle Size Distribution: Smaller particles have a larger surface area, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation. If particle size varies between batches, so will dissolution. Consider implementing a particle size reduction step like micronization to achieve a more uniform and smaller particle size.
-
Dissolution Method Errors: Review your dissolution testing protocol. Common errors include improper deaeration of the medium, incorrect sampling times, or post-sampling precipitation before analysis.[7] If you suspect post-sampling precipitation, try diluting the sample immediately after filtration with a solvent in which the drug is highly soluble (e.g., diluting 1:1 with 0.1 N HCl or methanol) before HPLC analysis.[7]
Part 3: Frequently Asked Questions (FAQs) - Strategic Formulation Approaches
Question: What are the primary strategies I should consider for enhancing the aqueous solubility of a novel this compound derivative for in vitro screening?
Answer:
For in vitro applications, the focus is on achieving sufficient concentration and stability in aqueous buffers or media without interfering with the biological assay. The main strategies are:
-
Co-solvency: This involves using a water-miscible organic solvent (a co-solvent) to increase the solubility of a non-polar drug. DMSO is the most common, but others like ethanol or polyethylene glycols (PEGs) can be used. The key is to use the minimum amount necessary to achieve solubility while minimizing toxicity to your cell line.
-
Use of Surfactants: Surfactants reduce the surface tension between the drug and the aqueous medium. At concentrations above the critical micelle concentration (CMC), they form micelles that can encapsulate the hydrophobic this compound derivative, effectively increasing its apparent solubility.[2] Non-ionic surfactants like Tween® 80, Tween® 20, and Pluronic® F-68 are generally preferred for biological systems due to lower toxicity.
-
Cyclodextrin Complexation: This is a highly effective and widely used method. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The this compound derivative can become encapsulated within this cavity, forming an inclusion complex that is water-soluble. β-cyclodextrin and its chemically modified derivatives (like HP-β-CD and γ-CD) are particularly useful for formulating organoselenium compounds.[2][4]
The following workflow can help you decide on an appropriate strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Question: I need to formulate a this compound derivative for an oral bioavailability study in rodents. What are the best approaches?
Answer:
For in vivo oral studies, the formulation must not only solubilize the drug but also maintain its solubility in the gastrointestinal (GI) tract to allow for absorption.
-
Lipid-Based Formulations (e.g., SEDDS): Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like GI fluids). The drug is dissolved in this lipidic mixture, and the resulting emulsion provides a large surface area for drug absorption. This is an excellent strategy for highly lipophilic compounds.
-
Co-solvent/Surfactant Systems: A common vehicle for oral gavage in preclinical studies is a mixture of solvents and surfactants. A typical example formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[] The compound is first dissolved in the DMSO, then the other components are added sequentially.
-
Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC). This prevents the drug from crystallizing and presents it in a higher-energy, more soluble form. The solid dispersion can be prepared by methods like spray drying or hot-melt extrusion and then administered as a suspension.
-
Nanosuspensions: This involves reducing the drug particle size down to the nanometer range. This drastically increases the surface area, leading to a much faster dissolution rate. The nanoparticles are typically stabilized with surfactants or polymers to prevent aggregation.
The choice depends on the specific properties of your derivative (logP, melting point) and the required dose.
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for In Vivo Oral Dosing
This protocol describes the preparation of a common vehicle for solubilizing hydrophobic compounds for oral administration in animal studies.
Materials:
-
This compound Derivative
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of the this compound derivative to achieve the target final concentration (e.g., 5 mg/mL).
-
Initial Dissolution: Add 10% of the final volume as DMSO to the compound. For a final volume of 10 mL, this would be 1 mL of DMSO. Vortex or sonicate gently until the compound is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Add Co-solvent: Add 40% of the final volume as PEG300 (4 mL for a 10 mL final volume). Mix thoroughly until the solution is homogeneous.
-
Add Surfactant: Add 5% of the final volume as Tween® 80 (0.5 mL for a 10 mL final volume). Mix thoroughly. The solution may become more viscous.
-
Final Dilution: Add the remaining 45% of the volume as saline (4.5 mL for a 10 mL final volume). Add the saline slowly while vortexing to prevent precipitation.
-
Final Inspection: The final formulation should be a clear, homogeneous solution. This formulation should be prepared fresh before each use.[]
Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin (Inclusion Complexation)
This protocol is suitable for preparing aqueous solutions for in vitro assays or potentially for parenteral administration.
Materials:
-
This compound Derivative
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized Water or Buffer of choice (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a good starting point. For a 10% solution, dissolve 1g of HP-β-CD in a final volume of 10 mL of buffer. Stir until fully dissolved.
-
Add Compound: Weigh your this compound derivative and add it in excess to the HP-β-CD solution. "Excess" means adding more compound than you expect to dissolve.
-
Equilibrate: Tightly seal the container and stir the suspension vigorously at room temperature for 24-48 hours. This allows time for the this compound derivative to partition into the hydrophobic core of the cyclodextrin molecules and reach equilibrium.
-
Remove Undissolved Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to ensure you are only measuring the soluble complex.
-
Determine Concentration: The concentration of the this compound derivative in the clear filtrate can now be accurately determined using a validated analytical method, such as HPLC-UV. This value represents the enhanced solubility in the cyclodextrin solution.
Part 5: Data Summary & Comparison
The following table provides a comparative overview of common solubilization techniques applicable to this compound derivatives.
| Technique | Mechanism of Action | Typical Application | Advantages | Limitations |
| Co-solvency | Reduces solvent polarity, increasing solute-solvent interactions. | In vitro screening, initial in vivo studies. | Simple to prepare, widely used. | Potential for precipitation upon dilution; solvent may have biological effects.[5] |
| Surfactants | Form micelles that encapsulate the hydrophobic drug. | In vitro assays, oral formulations. | High loading capacity, increases apparent solubility. | Potential for cell toxicity; can interfere with some assays. |
| Cyclodextrins | Forms a water-soluble inclusion complex by encapsulating the drug. | In vitro & in vivo (oral/parenteral). | Low toxicity, high efficiency, can improve stability.[2][4] | Limited by stoichiometry and binding affinity; can be expensive. |
| Solid Dispersion | Drug is dispersed in an amorphous state within a polymer matrix. | Oral solid dosage forms. | Significantly improves dissolution rate and bioavailability. | Can be physically unstable (recrystallization); requires specialized equipment.[8] |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer scale. | Oral and parenteral delivery. | Increases dissolution velocity; applicable to many drugs. | Requires high-energy milling/homogenization; risk of particle aggregation.[9] |
References
- 1. This compound | C6H4N2Se | CID 67503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 7. Ebselen - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Piaselenole Compounds
Welcome to the technical support center for the purification of piaselenole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful isolation of high-purity this compound derivatives. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your purification strategies.
Introduction to this compound Purification
This compound, a selenium-containing heterocyclic scaffold, is of growing interest in medicinal chemistry and materials science. The purification of these compounds is a critical step to ensure the reliability of downstream applications. Common challenges in the purification of this compound derivatives include potential instability of the selenium-nitrogen bonds, the removal of closely related impurities, and ensuring safe handling of these potentially toxic compounds. This guide will walk you through recommended protocols, troubleshooting common issues, and answer frequently asked questions.
Core Purification Workflow
The general workflow for purifying this compound compounds involves a multi-step process aimed at removing unreacted starting materials, byproducts, and other impurities. The choice of specific techniques will depend on the physical properties of the target this compound derivative (e.g., solid or oil) and the nature of the impurities.
Technical Support Center: Piaselenole Stability and Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Piaselenole (2,1,3-Benzoselenadiazole). Our goal is to equip you with the necessary knowledge to prevent its degradation during storage and to troubleshoot any stability issues you may encounter during your experiments. This document is structured to provide practical, scientifically-grounded advice to ensure the integrity and reproducibility of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability important?
A1: this compound, chemically known as 2,1,3-Benzoselenadiazole, is an organoselenium compound with significant interest in various research fields, including materials science and drug development, due to its unique electronic properties.[1] The stability of this compound is paramount as degradation can lead to the formation of impurities, which may result in altered biological activity, inaccurate experimental results, and a lack of reproducibility.
Q2: What are the primary factors that can cause this compound to degrade?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the primary factors of concern are:
-
Oxidation: The selenium atom in the selenadiazole ring can be susceptible to oxidation.
-
Hydrolysis: The heterocyclic ring may be prone to cleavage under strong acidic or basic conditions.
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, particularly UV radiation.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q3: How can I visually assess if my this compound sample has degraded?
A3: this compound is typically a light yellow to brown crystalline solid.[2] Signs of degradation may include:
-
A significant change in color (e.g., darkening).
-
A change in physical form (e.g., from crystalline to amorphous or oily).
-
The appearance of a strong, unpleasant odor, which could indicate the formation of volatile selenium compounds.
Q4: What is the recommended general storage condition for solid this compound?
A4: For solid this compound, it is recommended to store it in a tightly sealed, opaque container in a cool, dark, and dry place. A refrigerator at 2-8°C is a suitable option for long-term storage. The use of an inert atmosphere (e.g., argon or nitrogen) is a good practice to minimize oxidative degradation.
Q5: How should I handle this compound in the laboratory to minimize degradation?
A5: To minimize degradation during handling, you should:
-
Avoid prolonged exposure to light. Use amber vials or wrap containers in aluminum foil.
-
Work in a well-ventilated area, preferably a fume hood.
-
Use clean, dry spatulas and glassware.
-
Minimize the time the container is open to the atmosphere to reduce exposure to moisture and oxygen.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound stability.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Discoloration of Solid this compound (e.g., darkening) | Oxidation, Photodegradation | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container at the recommended temperature (2-8°C) and protected from light. 2. Inert Atmosphere: If not already done, store the compound under an inert atmosphere (argon or nitrogen) to prevent oxidation. 3. Purity Check: Analyze the sample using HPLC or NMR to determine the purity and identify any degradation products. |
| Precipitation in this compound Solution | Poor solubility, Degradation, Solvent evaporation | 1. Check Solvent and Concentration: Confirm that the solvent and concentration are appropriate for this compound. 2. Gentle Warming/Sonication: Try gentle warming or sonication to redissolve the precipitate. If it redissolves, it may have been a solubility issue. If not, it could be a degradation product. 3. Analyze Precipitate and Supernatant: If possible, separate the precipitate and analyze both it and the supernatant by HPLC or LC-MS to identify the components. |
| Inconsistent Experimental Results | Degradation of this compound stock solution, Weighing errors, Improper handling | 1. Prepare Fresh Solutions: Always prepare fresh solutions of this compound for critical experiments. 2. Validate Stock Solution Stability: If a stock solution must be stored, perform a stability study by analyzing its purity at regular intervals. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Verify Purity of Solid Material: Before preparing new solutions, re-analyze the purity of your solid this compound, especially if it has been stored for a long time. |
| Appearance of New Peaks in HPLC Chromatogram | Degradation of the sample | 1. Identify Degradation Conditions: Review the experimental conditions (pH, temperature, light exposure, presence of oxidizing agents) that might have caused the degradation. 2. Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light).[3][4][5][6] This will help in identifying potential degradation products. 3. Structure Elucidation: Use LC-MS/MS and NMR to elucidate the structure of the new peaks. |
III. Best Practices for Storage and Handling
Adherence to these best practices will help maintain the integrity of your this compound samples.
A. Short-Term Storage (Days to Weeks)
-
Solid Form: Store in a tightly sealed, amber glass vial in a desiccator at room temperature (15-25°C), away from direct light.
-
In Solution: If possible, prepare fresh solutions for each experiment. If a solution must be stored for a short period, keep it in a tightly sealed, amber vial at 2-8°C. The choice of solvent is critical; ensure this compound is stable in the chosen solvent for the intended storage duration.
B. Long-Term Storage (Months to Years)
-
Solid Form: For optimal stability, store solid this compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or lower.
-
In Solution: Long-term storage of this compound in solution is generally not recommended due to the increased risk of degradation. If necessary, aliquot the solution into single-use vials to avoid multiple freeze-thaw cycles and store at -80°C. A stability study should be conducted to determine the acceptable storage duration.
IV. Detection and Quantification of Degradation
Regularly assessing the purity of your this compound is crucial. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for purity assessment and stability studies. A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of this compound and identify impurities. Quantitative NMR (qNMR) can be used for purity determination.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying and characterizing degradation products by providing molecular weight and fragmentation information.
Experimental Protocol: Purity Assessment by HPLC
This is a general protocol and may require optimization for your specific instrument and this compound sample.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary.
-
Injection Volume: 10 µL.
-
Analysis: The purity can be calculated based on the area percentage of the main peak relative to the total peak area.
V. Visualizing Potential Degradation and Workflow
While specific degradation pathways of this compound are not well-documented, we can propose a logical workflow for investigating its stability based on general principles of forced degradation studies.
Diagram: Forced Degradation Workflow
Caption: A general workflow for conducting forced degradation studies on this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,1,3-benzoselenadiazole CAS#: 273-15-4 [m.chemicalbook.com]
- 3. biomedres.us [biomedres.us]
- 4. longdom.org [longdom.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. researchgate.net [researchgate.net]
Piaselenole Probes Technical Support Center: A Guide to Optimizing Labeling Efficiency
Welcome to the technical support center for Piaselenole probes. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to overcome common hurdles and maximize the potential of your research. This guide is structured to move from foundational knowledge to specific, actionable troubleshooting advice and detailed protocols, ensuring both new and experienced users can enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about this compound probes to establish a strong foundational understanding.
Q1: What are this compound probes and what is their fundamental mechanism of action?
This compound probes are a class of covalent chemical probes featuring a this compound moiety. This heterocyclic ring system containing selenium is designed to act as a "warhead" that can form a stable, covalent bond with specific nucleophilic amino acid residues on a target protein. The key to their function lies in the electrophilic nature of the selenium atom, which readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues and the selenol of selenocysteine. This targeted covalent modification allows for the study of protein function, activity, and localization in complex biological systems, a technique broadly known as Activity-Based Protein Profiling (ABPP).[1][2]
Q2: What are the primary advantages of using this compound probes over other covalent probes?
This compound probes offer a unique combination of stability and reactivity. Unlike some highly reactive electrophiles that can lead to non-specific labeling, the this compound warhead is generally stable in aqueous buffers but possesses tunable reactivity towards its intended biological targets.[3] This "tunability" allows for the design of probes with enhanced selectivity. Furthermore, the resulting seleno-sulfide bond is robust, enabling downstream applications such as protein enrichment, imaging, and mass spectrometry-based identification.[1]
Q3: What are the major applications for this compound probes in research and drug discovery?
The ability to covalently label proteins makes this compound probes exceptionally versatile. Their primary applications include:
-
Activity-Based Protein Profiling (ABPP): Identifying and quantifying the active state of enzymes within complex proteomes, such as cell lysates or even live cells.[2][4]
-
Target Identification and Validation: Confirming that a small molecule interacts with a specific protein target (target deconvolution).[5]
-
Covalent Inhibitor Development: Serving as a scaffold or warhead for designing irreversible inhibitors with high potency and prolonged duration of action.[3]
-
Bioconjugation: Attaching reporter tags like fluorophores or biotin to specific proteins for visualization or affinity purification.[6][7]
Troubleshooting Guide: Common Issues and Solutions
This section provides a direct, question-and-answer guide to tackling the most common challenges encountered during labeling experiments.
Q1: I am observing low or no labeling of my target protein. What are the likely causes and how can I fix it?
This is the most frequent challenge and can stem from multiple factors. A systematic approach is crucial for diagnosis.
Causality Checklist:
-
Probe Integrity: this compound probes, like many reagents, can degrade if not handled properly. Improper storage, exposure to light, or multiple freeze-thaw cycles can compromise the reactive warhead.
-
Reaction Conditions: The efficiency of the covalent reaction is highly dependent on pH, temperature, and buffer composition. The protonation state of the target cysteine residue (thiolate anion is the reactive species) is pH-dependent.
-
Reagent Concentrations: Suboptimal concentrations of either the probe or the target protein can lead to poor labeling yields.
-
Presence of Competing Nucleophiles: High concentrations of reducing agents (e.g., DTT, β-mercaptoethanol) or other thiol-containing molecules in your buffer will compete with the target protein for the probe, drastically reducing labeling efficiency.
-
Target Protein Accessibility: The target cysteine may be buried within the protein's three-dimensional structure, sterically inaccessible, or oxidized, rendering it unreactive.
Troubleshooting Workflow:
Below is a logical workflow to diagnose and solve low labeling efficiency.
Caption: Troubleshooting workflow for low labeling efficiency.
Q2: I'm seeing high background signal and non-specific protein labeling. How can I improve specificity?
Non-specific binding obscures results and is a critical parameter to control. High specificity is achieved by ensuring the probe reacts preferentially with the intended target.[8]
Causality Checklist:
-
Excessive Probe Concentration: Using too much probe increases the likelihood of off-target reactions and hydrophobic interactions with other proteins.
-
Prolonged Incubation: While sufficient time is needed for the on-target reaction, excessively long incubation periods can promote slow, non-specific labeling.
-
Insufficient Blocking: Highly abundant, reactive proteins (like albumin in plasma) or other accessible cysteines can react with the probe if not properly blocked.
-
Inadequate Washing: Post-labeling washes that are not stringent enough can leave non-covalently bound probe, leading to high background.
Solutions for Improving Specificity:
-
Titrate the Probe: Perform a concentration-response experiment to find the lowest effective probe concentration that provides robust on-target labeling with minimal background.
-
Optimize Incubation Time: Test a time course (e.g., 15 min, 30 min, 1 hr, 2 hr) to determine the optimal window where specific labeling is maximized before non-specific signal increases.
-
Introduce a Blocking Step: Before adding your this compound probe, pre-incubate the proteome with a less reactive, non-tagged electrophile like N-ethylmaleimide (NEM) or iodoacetamide (IAA) to block highly accessible, non-target cysteines.
-
Competition Assay: To confirm on-target specificity, pre-incubate your sample with an excess of an unlabeled, known inhibitor for your target protein. A significant reduction in labeling signal in the presence of the competitor validates that the probe is binding to the intended active site.[5]
-
Enhance Wash Steps: Increase the number of washes post-labeling. Consider adding a mild, non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) or a denaturant (e.g., 1 M urea) to the wash buffer to disrupt non-specific, non-covalent interactions.
Q3: How should I properly store and handle my this compound probes to ensure stability and reproducibility?
Probe stability is paramount for reproducible results.[9]
-
Storage: Probes are typically supplied as a solid or in a solvent like DMSO. They should be stored desiccated at -80°C to prevent degradation from moisture and thermal energy. Protect from light, as some reporter tags (especially fluorophores) are photolabile.
-
Handling:
-
Prepare a concentrated stock solution (e.g., 10-100 mM) in anhydrous DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to probe degradation and introduce moisture.
-
Always use fresh working dilutions for each experiment. Do not store diluted aqueous solutions of the probe.
-
Before use, allow the aliquot to warm to room temperature before opening the cap to prevent condensation of atmospheric water into the DMSO stock.
-
Experimental Protocols & Data
This section provides standardized protocols and data tables to guide your experimental setup.
Protocol 1: General Protocol for Labeling a Purified Protein
This protocol provides a starting point for labeling a purified protein with a this compound probe for analysis by SDS-PAGE.
Materials:
-
This compound Probe Stock (10 mM in anhydrous DMSO)
-
Purified Target Protein (in a thiol-free buffer, e.g., PBS or HEPES)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
4x SDS-PAGE Loading Buffer
Procedure:
-
Prepare Protein: Dilute the target protein to a final concentration of 1-5 µM in the Reaction Buffer. Prepare at least two reactions: a negative control (- Probe) and the experimental sample (+ Probe).
-
Prepare Probe: Create a 10X working stock of the this compound probe by diluting the 10 mM stock in Reaction Buffer. For a final probe concentration of 20 µM, the 10X stock would be 200 µM.
-
Initiate Labeling: Add 1/10th volume of the 10X probe working stock to the "+ Probe" sample. Add an equal volume of buffer containing the equivalent percentage of DMSO to the "- Probe" control.
-
Incubate: Incubate the reactions at room temperature or 37°C for 1 hour. Protect from light if the probe is fluorescent.
-
Quench Reaction: Stop the reaction by adding 1/3rd volume of 4x SDS-PAGE Loading Buffer containing a reducing agent like DTT or β-mercaptoethanol. The reducing agent will quench any unreacted probe.
-
Denature: Heat the samples at 95°C for 5 minutes.
-
Analyze: Analyze the samples by SDS-PAGE. Visualize the labeling by in-gel fluorescence scanning (if the probe is fluorescent) or by Western blot (if the probe has a tag like biotin).
Data Presentation: Optimization Parameters
Use the following table as a guide for optimizing your labeling reaction. Test conditions systematically, varying one parameter at a time.
| Parameter | Recommended Starting Point | Optimization Range | Key Consideration |
| Probe Concentration | 2-5x molar excess over protein | 1x to 50x molar excess | Higher concentrations risk non-specificity.[10] |
| Protein Concentration | 1 µM | 0.1 - 10 µM | Signal intensity is dependent on protein amount. |
| pH | 7.4 | 7.0 - 8.5 | Higher pH deprotonates cysteine thiols, increasing nucleophilicity and reaction rate. |
| Temperature | Room Temperature (25°C) | 4°C - 37°C | Higher temperatures can increase reaction rate but may also decrease protein stability. |
| Incubation Time | 60 minutes | 15 - 120 minutes | Balance between reaction completion and potential for non-specific labeling or probe degradation. |
| DMSO Concentration | < 5% (v/v) | < 10% (v/v) | High concentrations of organic solvent can denature the target protein. |
Visualization of the Labeling Mechanism
The diagram below illustrates the proposed covalent reaction between a this compound probe and a cysteine residue on a target protein.
Caption: Proposed mechanism of this compound probe labeling.
References
- 1. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Labeling Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Labeling surface proteins with high specificity: Intrinsic limitations of phosphopantetheinyl transferase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrofluorimetric assessment of plasma dipyridamole stability: sample storage for multicenter clinical trials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mybiosource.com [mybiosource.com]
Validation & Comparative
A Comparative Guide to Piaselenole and Ebselen as Glutathione Peroxidase Mimics
For researchers, scientists, and drug development professionals navigating the complex landscape of oxidative stress modulation, the selection of appropriate chemical tools is paramount. Glutathione peroxidase (GPx), a family of endogenous selenoenzymes, stands as a primary defense against damaging hydroperoxides. The therapeutic and research potential of small molecules that can mimic the function of GPx is vast. This guide provides an in-depth, objective comparison of two prominent organoselenium GPx mimics: the well-established Ebselen and the structurally distinct Piaselenole.
The Biological Blueprint: Understanding Glutathione Peroxidase (GPx)
To appreciate the function of synthetic mimics, one must first understand the enzyme they seek to emulate. Glutathione peroxidases are a family of enzymes that protect organisms from oxidative damage by catalyzing the reduction of hydroperoxides, such as hydrogen peroxide (H₂O₂) and lipid hydroperoxides, to harmless alcohols.[1] This reaction uses reduced glutathione (GSH) as the electron donor, which is subsequently oxidized to glutathione disulfide (GSSG).
The catalytic heart of most GPx enzymes is a selenocysteine (Sec) residue.[2] The selenium atom in Sec exists as a highly reactive selenolate anion at physiological pH, making it an exceptional nucleophile. The generally accepted catalytic mechanism, known as a "ping-pong" mechanism, proceeds in three main stages:
-
Oxidation: The selenolate attacks the hydroperoxide, reducing it to an alcohol and forming an unstable selenenic acid (E-SeOH) intermediate at the active site.
-
First Reduction: A molecule of GSH reacts with the selenenic acid, forming a selenenyl sulfide intermediate (E-Se-SG) and releasing a water molecule.
-
Second Reduction & Regeneration: A second GSH molecule attacks the sulfur atom of the selenenyl sulfide, regenerating the active selenolate and releasing GSSG.
This efficient cycle is the benchmark against which synthetic mimics are measured.
Ebselen: The Archetypal GPx Mimic
Ebselen, or 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is the most extensively studied synthetic GPx mimic.[3] Its discovery in the 1980s opened the door to a new class of antioxidant compounds.[4]
Chemical Structure: Ebselen is characterized by a benzisoselenazolone core, a stable heterocyclic system containing a covalent selenium-nitrogen (Se-N) bond.
-
Molecular Formula: C₁₃H₉NOSe
-
Molar Mass: 274.18 g/mol
Catalytic Mechanism of Ebselen
Ebselen's GPx-like activity relies on the redox cycling of its selenium atom, facilitated by thiols like GSH. The mechanism, while analogous to the native enzyme, has distinct features.
-
Ring Opening: The catalytic cycle is initiated by the nucleophilic attack of a thiol (GSH) on the selenium atom. This cleaves the relatively weak Se-N bond, opening the isoselenazolone ring to form a selenenyl sulfide intermediate.
-
Reduction to Selenol: A second thiol molecule reacts with the selenenyl sulfide to produce the active selenol species and GSSG. This selenol is the key intermediate responsible for reducing peroxides.
-
Reaction with Peroxide: The selenol rapidly reacts with a hydroperoxide (e.g., H₂O₂), reducing it to water and forming a selenenic acid intermediate.
-
Ring Closure: The selenenic acid intermediate is unstable and quickly undergoes intramolecular cyclization, eliminating a water molecule to regenerate the original Ebselen structure, thereby completing the catalytic cycle.
It's noteworthy that the efficiency of this cycle can be influenced by the nature of the thiol co-substrate. Aromatic thiols, for instance, can lead to undesired thiol exchange reactions at the selenium center, which can impede the catalytic activity.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.sto.nato.int [publications.sto.nato.int]
- 5. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Reactive Probes: Piaselenole and Beyond
In the dynamic fields of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount. Thiol groups, predominantly found in cysteine residues of proteins, represent a prime target for such modifications due to their unique nucleophilicity. This guide provides an in-depth comparative analysis of Piaselenole, a selenium-based thiol-reactive probe, with other widely used classes of thiol-reactive probes, namely maleimides and iodoacetamides. We will delve into their reaction mechanisms, kinetic profiles, selectivity, and practical applications, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific needs.
The Central Role of Thiol Reactivity in Biological Research
The sulfhydryl group of cysteine is a highly reactive nucleophile at physiological pH, making it an ideal target for covalent labeling.[1] This reactivity is harnessed for a multitude of applications, including:
-
Protein labeling and visualization: Attaching fluorescent dyes or other reporter molecules to proteins allows for their tracking and localization within cells.[2]
-
Enzyme activity and inhibition studies: Modifying cysteine residues in the active site of an enzyme can elucidate its mechanism or lead to the development of potent inhibitors.[3]
-
Protein structure and conformational analysis: Site-specific labeling can provide insights into protein folding and dynamics.[4]
-
Drug delivery and development: Conjugating drugs to proteins or peptides via thiol groups can improve their targeting and pharmacokinetic properties.[5]
The choice of a thiol-reactive probe is critical and depends on factors such as the desired reaction speed, the stability of the resulting bond, and the potential for off-target reactions.
This compound: A Selenium-Based Approach to Thiol Modification
This compound is a heterocyclic compound containing a selenium-nitrogen (Se-N) bond. Its reactivity towards thiols stems from the electrophilic nature of the selenium atom, which readily undergoes nucleophilic attack by the thiolate anion. This interaction leads to the cleavage of the Se-N bond and the formation of a stable seleno-sulfide (-Se-S-) linkage.[6]
One of the key advantages of selenium-based probes lies in the unique properties of selenium itself. The lower pKa of a selenol compared to a thiol means that the corresponding selenolate is a better leaving group, which can contribute to faster reaction rates.[7]
The Workhorses of Thiol Labeling: Maleimides and Iodoacetamides
For decades, maleimides and iodoacetamides have been the go-to reagents for thiol modification.[8]
Maleimides react with thiols via a Michael addition reaction, where the thiolate anion adds across the carbon-carbon double bond of the maleimide ring, forming a stable thioether bond.[9] This reaction is highly specific for thiols at a pH range of 6.5-7.5.[1][10]
Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction, where the thiolate anion displaces the iodine atom, also forming a stable thioether linkage.[11] The reaction rate of iodoacetamides is pH-dependent, increasing at higher pH due to the higher concentration of the more reactive thiolate anion.[11]
Reaction Mechanisms at a Glance
To visualize the distinct chemical transformations involved, the following diagrams illustrate the reaction mechanisms of this compound, Maleimide, and Iodoacetamide with a generic thiol (R-SH).
Caption: Reaction mechanisms of this compound, Maleimide, and Iodoacetamide with thiols.
Performance Comparison: A Head-to-Head Analysis
The selection of an appropriate thiol-reactive probe is contingent on a thorough understanding of their performance characteristics. The following sections and tables provide a comparative analysis of this compound, maleimides, and iodoacetamides.
Reaction Kinetics
The speed of the labeling reaction is a critical parameter. While direct kinetic data for this compound is not extensively available, studies on analogous phenyl-selenium compounds demonstrate extremely rapid reactions with thiols, with equilibrium reached in sub-second timescales.[12] This suggests that this compound likely possesses a very high second-order rate constant.
| Probe Class | Representative Probe | Thiol Substrate | pH | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Selenium-Based | Phenyl-selenium coumarin | Glutathione | 7.4 | RT | Extremely fast (sub-second) | [12] |
| Maleimides | N-ethylmaleimide (NEM) | Cysteine | 7.0 | 25 | ~1.0 x 10³ - 1.0 x 10⁴ | [9] |
| Iodoacetamides | Iodoacetamide (IAM) | Cysteine | 7.4 | 25 | ~1.0 x 10¹ - 1.0 x 10² | [9] |
Note: The reaction rate for the phenyl-selenium coumarin is qualitatively described as "extremely fast" in the literature, highlighting its potential for rapid labeling applications.[12]
Selectivity and pH Dependence
Selectivity is crucial to avoid off-target modifications. Maleimides exhibit excellent selectivity for thiols over amines within a pH range of 6.5-7.5.[1][10] Above pH 7.5, the reactivity with primary amines, such as the side chain of lysine, becomes a competing side reaction.[1] Iodoacetamides can also react with other nucleophilic residues like histidine and methionine, particularly at higher pH and with prolonged reaction times.[8]
This compound and related selenium compounds are reported to have high selectivity for thiols, particularly for glutathione (GSH) over other biological thiols like cysteine (Cys) and homocysteine (Hcy).[12] This selectivity is a significant advantage for applications targeting specific thiol-containing biomolecules in a complex biological milieu.
| Probe Class | Optimal pH Range | Key Side Reactions |
| This compound | Neutral (e.g., 7.4) | Limited information, but expected to be highly selective for thiols. |
| Maleimides | 6.5 - 7.5 | Hydrolysis of the maleimide ring (increases at higher pH); reaction with amines (above pH 7.5).[1][10] |
| Iodoacetamides | 7.0 - 8.5 | Reaction with histidine and methionine at higher pH and longer reaction times.[8] |
Cell Permeability and Cytotoxicity
Maleimide- and iodoacetamide-based probes are widely used for intracellular labeling, indicating their ability to cross cell membranes.[15] However, their reactivity with intracellular thiols, particularly the abundant glutathione, can lead to cellular toxicity.[1]
A comprehensive evaluation of cell permeability and cytotoxicity is crucial for any new probe intended for live-cell applications. Standard assays such as the MTT assay for cytotoxicity and the use of fluorescent tracers for permeability can be employed.[6][10]
Experimental Protocols
To facilitate a rigorous comparison of thiol-reactive probes, the following protocols outline methodologies for assessing key performance parameters.
Protocol 1: Determination of Thiol Reaction Kinetics
This protocol describes a method to determine the second-order rate constant of a thiol-reactive probe with glutathione (GSH) using a fluorescence plate reader.
Materials:
-
Thiol-reactive fluorescent probe (e.g., a fluorescent derivative of this compound, maleimide, or iodoacetamide)
-
Glutathione (GSH)
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of the thiol-reactive probe in DMSO.
-
Prepare a 100 mM stock solution of GSH in the reaction buffer.
-
-
Prepare Working Solutions:
-
Prepare a 10 µM working solution of the probe in the reaction buffer.
-
Prepare serial dilutions of GSH in the reaction buffer (e.g., 1 mM, 500 µM, 250 µM, etc.).
-
-
Kinetic Measurement:
-
In the 96-well plate, add 50 µL of the 10 µM probe solution to each well.
-
Initiate the reaction by adding 50 µL of each GSH dilution to separate wells.
-
Immediately place the plate in the microplate reader and start kinetic measurements, recording the fluorescence intensity at appropriate excitation and emission wavelengths every 30 seconds for a duration of 10-30 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each GSH concentration.
-
Determine the initial reaction rate (v₀) from the initial linear portion of each curve.
-
Plot v₀ against the GSH concentration. The slope of this line will be proportional to the second-order rate constant (k).
-
Caption: Workflow for determining the reaction kinetics of a thiol-reactive probe.
Protocol 2: Assessment of Cell Permeability
This protocol outlines a method to assess the cell permeability of a fluorescent probe using fluorescence microscopy.
Materials:
-
Adherent mammalian cell line (e.g., HeLa)
-
Cell culture medium
-
Fluorescent thiol-reactive probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed cells on glass-bottom dishes and culture until they reach 70-80% confluency.
-
-
Probe Incubation:
-
Prepare a working solution of the fluorescent probe in cell culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Washing and Imaging:
-
Remove the probe-containing medium and wash the cells three times with PBS to remove extracellular probe.
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
-
Analysis:
-
Assess the intracellular fluorescence intensity and distribution to determine the extent of probe permeation.
-
Protocol 3: Evaluation of Cytotoxicity
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of a thiol-reactive probe.
Materials:
-
Adherent mammalian cell line
-
Cell culture medium
-
Thiol-reactive probe
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency during the experiment.
-
-
Probe Treatment:
-
Prepare serial dilutions of the thiol-reactive probe in cell culture medium.
-
Treat the cells with different concentrations of the probe and incubate for a specific duration (e.g., 24 hours). Include untreated control wells.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each probe concentration relative to the untreated control.
-
Plot cell viability against probe concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Conclusion and Future Perspectives
The landscape of thiol-reactive probes is continuously evolving, offering researchers an expanding toolkit for bioconjugation and cellular analysis. While maleimides and iodoacetamides remain valuable and widely used reagents, the emergence of novel probes like this compound presents exciting opportunities. The potential for extremely rapid reaction kinetics and high selectivity makes selenium-based probes particularly attractive for applications requiring fast labeling and minimal off-target effects.
However, a comprehensive characterization of this compound and other emerging probes is necessary to fully understand their advantages and limitations. Future studies should focus on generating robust, quantitative data on their reaction kinetics with a range of biological thiols, as well as detailed investigations into their cell permeability, cytotoxicity, and the stability of the resulting bioconjugates in complex biological environments. As our understanding of these next-generation thiol-reactive probes grows, so too will our ability to precisely manipulate and study the intricate machinery of life.
References
- 1. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a thioselenurane intermediate in the reaction between phenylaminoalkyl selenoxides and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reaction kinetics and targeting to cellular glutathione S-transferase of the glutathione peroxidase mimetic PhSeZnCl and its d,l-polylactide microparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Exceptional time response, stability and selectivity in doubly-activated phenyl selenium-based glutathione-selective platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Methods for Measuring the Permeability of Cell Monolayers | MDPI [mdpi.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Selective cysteine-to-selenocysteine changes in a [NiFe]-hydrogenase confirm a special position for catalysis and oxygen tolerance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Specificity of Piaselenole for Thiol Detection
The Critical Role of Thiol Detection in Biological Research
Thiols, particularly the sulfhydryl-containing amino acids cysteine (Cys), homocysteine (Hcy), and the tripeptide glutathione (GSH), are central to cellular function, redox homeostasis, and disease pathology.[1][2] GSH is the most abundant non-protein thiol and a primary cellular antioxidant, while Cys residues in proteins are critical for structure and enzyme catalysis.[3][4] Aberrant thiol levels are implicated in a range of conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders.[5] Consequently, the accurate and specific detection of these biothiols is a paramount challenge in biomedical research. A key difficulty lies in distinguishing between different thiols and avoiding cross-reactivity with other abundant nucleophiles or reactive oxygen species (ROS) within the complex cellular milieu.[2][5]
Introducing Piaselenole: A Selenium-Based Approach
This compound is an organoselenium compound featuring a unique heterocyclic structure containing a selenium-nitrogen (Se-N) bond.[6] Its mechanism for thiol detection is predicated on the high reactivity of this Se-N bond toward nucleophilic attack by thiols.[7]
The Mechanistic Advantage of Selenium
The efficacy of this compound stems from the distinct chemical properties of selenium compared to sulfur. Selenium is larger and more polarizable than sulfur, which makes the selenium atom in the Se-N bond a soft electrophile.[8] Thiols, being soft nucleophiles, react preferentially and rapidly with soft electrophiles. This interaction leads to the cleavage of the Se-N bond, a reaction that can be monitored electrochemically or, if the this compound is functionalized with a fluorophore, via a change in fluorescence.[6][7] This reaction is significantly faster than the corresponding cleavage of a sulfur-nitrogen bond, providing a kinetic basis for enhanced selectivity.
Caption: Reaction mechanism of this compound with a thiol.
Validating Specificity: A Self-Validating Experimental Protocol
Trust in a chemical probe is built upon rigorous validation. The following protocol is designed as a self-validating system to comprehensively assess the specificity of this compound. The core principle is to challenge the probe with a panel of biologically relevant molecules to systematically identify potential interferents.
Experimental Workflow for Specificity Validation
Caption: Experimental workflow for validating probe specificity.
Detailed Step-by-Step Methodology
Objective: To quantify the response of this compound to various thiols, non-thiol nucleophiles, and reactive oxygen species.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well microplate (black, clear bottom for fluorescence)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytes: L-Glutathione (GSH), L-Cysteine (Cys), L-Homocysteine (Hcy), other amino acids (Ser, Lys, His), N-Acetyl Cysteine (NAC), Hydrogen Peroxide (H₂O₂), Peroxynitrite (ONOO⁻)
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of all amino acid analytes in PBS (pH 7.4). Prepare fresh daily.
-
Prepare a 10 mM stock of H₂O₂ in water.
-
Causality Note: Using a consistent high-concentration stock allows for minimal volume addition to the assay, preventing significant changes in pH or solvent concentration. N-Acetyl Cysteine is included as a crucial control; its thiol group is identical to Cysteine's, but the acetylated amine allows for probing the role of the free amine in potential side reactions.[5]
-
-
Assay Plate Setup:
-
In a 96-well plate, add 98 µL of PBS (pH 7.4) to each well.
-
Add 1 µL of the respective 10 mM analyte stock solution to triplicate wells for each condition. This results in a final analyte concentration of 100 µM.
-
For negative control wells, add 1 µL of water instead of an analyte.
-
Trustworthiness Note: Running all experiments in triplicate is essential to calculate standard deviations and ensure the reproducibility of your findings. The negative control (probe in buffer alone) establishes the baseline signal and is the reference against which all other signals are compared.
-
-
Initiation of Reaction:
-
Prepare a working solution of this compound by diluting the 1 mM stock to 100 µM in PBS.
-
Add 1 µL of the 100 µM this compound working solution to all wells, bringing the final volume to 100 µL and the final probe concentration to 1 µM.
-
Causality Note: Initiating the reaction by adding the probe simultaneously (using a multichannel pipette) ensures that kinetic measurements are comparable across all wells.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the signal (e.g., fluorescence intensity) every 2 minutes for a period of 60 minutes. For a simple endpoint assay, measure after a fixed time, such as 30 minutes.
-
Expertise Note: A kinetic reading is superior to a single endpoint as it provides valuable information about reaction rates. A highly specific probe should show a rapid signal increase with its target analyte and a flat line with non-target molecules.
-
-
Data Analysis:
-
For each analyte, calculate the average signal and standard deviation from the triplicate wells.
-
Calculate the "Fold Change" in signal by dividing the average signal of each analyte by the average signal of the negative control wells.
-
A high fold change for thiols and a fold change near 1.0 for all other analytes indicates high specificity.
-
Comparative Analysis: this compound vs. The Alternatives
No single probe is perfect for all applications. Understanding the strengths and weaknesses of this compound in context is crucial for making an informed choice. The primary alternatives are based on different chemical reactions.[7]
-
Michael Addition Probes (e.g., Maleimides): These probes react with thiols via conjugate addition. While effective for total thiol quantification, they can suffer from cross-reactivity with other nucleophiles like amines and may react slower than this compound.[2][5]
-
Nucleophilic Substitution Probes (e.g., DNBS-based): These rely on the displacement of a leaving group by a thiol. 2,4-Dinitrobenzenesulfonyl (DNBS) derivatives are common, but their reactivity can be influenced by the electronic properties of the fluorophore.[1][9]
-
Disulfide Exchange Probes (e.g., Ellman's Reagent): These probes contain a disulfide bond that is cleaved by thiols, releasing a chromophore.[10] This method is robust for quantifying accessible protein thiols but is a stoichiometric assay often requiring cell lysis and is less suitable for live-cell imaging.
Quantitative Performance Comparison
| Feature | This compound | Maleimide-Based Probes | DNBS-Based Probes | Ellman's Reagent (DTNB) |
| Sensing Mechanism | Se-N Bond Cleavage[6][7] | Michael Addition[2][5] | Nucleophilic Aromatic Substitution[1] | Thiol-Disulfide Exchange[10] |
| Primary Target | Total Thiols | Total Thiols | Total Thiols | Accessible Thiols |
| Specificity vs. Amines | High (Theoretically) | Moderate to Low | High | High |
| Specificity vs. ROS | Generally low interference reported, but selenium compounds can react with ROS.[11][12] | High | High | High |
| Reaction Kinetics | Very Fast | Moderate to Fast | Moderate | Fast |
| Live-Cell Imaging | Yes (with fluorescent tag) | Yes | Yes | No (typically used on lysates) |
| Key Advantage | Rapid kinetics and high reactivity based on Se chemistry. | Widely used and commercially available. | Good selectivity against non-thiol nucleophiles. | Gold standard for in vitro thiol quantification. |
| Potential Limitation | Potential for off-target reactions with selenoproteins; less data on inter-thiol selectivity. | Potential for off-target reaction with other nucleophiles. | Can have slower reaction kinetics. | Destructive assay; not for live cells. |
Conclusion and Recommendations
This compound represents a promising class of thiol-reactive probes, leveraging the unique chemical properties of selenium to achieve rapid and potentially highly specific detection. Its mechanism, centered on the cleavage of a Se-N bond, offers a kinetic advantage over many traditional sulfur-based probes.
Recommendations for Researchers:
-
Validate Rigorously: Always perform a comprehensive specificity test, as outlined in this guide, using a panel of relevant interferents for your specific biological question.
-
Consider the Context: For quantifying total thiols in live cells with high temporal resolution, fluorescently-tagged this compound is an excellent candidate.
-
Use Complementary Methods: For absolute quantification, it remains best practice to validate findings from fluorescent probes with an orthogonal method like mass spectrometry.[10]
-
Acknowledge Limitations: Be aware that no probe is perfectly specific. This compound's high reactivity means potential interactions with endogenous selenoproteins or high concentrations of other reactive species should be considered and controlled for in your experimental design.
By combining a deep mechanistic understanding with rigorous, self-validating experimental protocols, researchers can confidently employ this compound and other chemical probes to accurately unravel the complex roles of thiols in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in thiol and sulfide reactive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biochemistry of selenium and the glutathione system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Determination of physiological thiols by electrochemical detection with piazselenole and its application in rat breast cancer cells 4T-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of reactive oxygen species from the reaction of selenium compounds with thiols and mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protection against reactive oxygen species by selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of Piaselenole as a Selenium Tracer
For researchers, scientists, and drug development professionals, the precise tracking of selenium in biological systems is paramount to understanding its role in health and disease. Selenium, an essential trace element, exerts its biological effects primarily through its incorporation into selenoproteins. The development of novel tracer compounds to monitor the biodistribution, metabolism, and pharmacokinetics of selenium is a critical area of research. Piaselenole, a synthetic organoselenium compound, has emerged as a potential candidate for a selenium tracer. This guide provides a comprehensive framework for the in vivo validation of this compound, comparing its potential performance with established selenium tracers and detailing the necessary experimental protocols.
The Significance of Selenium Tracing and the Promise of this compound
Selenium's narrow therapeutic window necessitates a clear understanding of its metabolic fate within an organism.[1] Over-supplementation can lead to toxicity, while deficiency is linked to various pathologies.[1] Traditional selenium tracers, such as inorganic selenite and organic selenomethionine, have been instrumental in selenium research. However, they present certain limitations. Selenite is readily incorporated into selenoproteins but can also be non-specifically reduced and generate reactive oxygen species. Selenomethionine can be non-specifically incorporated into general proteins in place of methionine, complicating the interpretation of tracer studies.[2][3][4]
This compound, with its unique chemical structure, offers the potential for more specific and controlled tracing of selenium's metabolic pathways. Its validation as a tracer requires rigorous in vivo testing to characterize its behavior and compare its performance against existing methods.
Comparative Framework: this compound vs. Traditional Selenium Tracers
The validation of this compound should be benchmarked against well-characterized selenium tracers. The ideal selenium tracer should exhibit the following characteristics:
-
High Bioavailability: Efficient absorption and distribution to target tissues.
-
Metabolic Stability: The tracer should ideally remain intact until it reaches its metabolic target, or its breakdown products should be well-characterized.
-
Specific Incorporation: The tracer's selenium atom should be primarily directed towards the synthesis of selenoproteins, with minimal non-specific binding or incorporation.
-
Favorable Pharmacokinetics: A suitable half-life for experimental monitoring and clearance profile that minimizes long-term accumulation and potential toxicity.
-
Accurate and Sensitive Detection: The tracer, or the selenium it carries, must be quantifiable with high precision in various biological matrices.
The following table outlines the key comparative parameters for evaluating this compound against sodium selenite and selenomethionine.
| Parameter | Sodium Selenite | Selenomethionine | This compound (Hypothesized) |
| Chemical Form | Inorganic | Organic | Organic |
| Primary Incorporation Pathway | Direct incorporation into the selenoprotein synthesis pathway | Can be directly incorporated into selenoproteins or non-specifically substitute methionine in general proteins.[2][3] | To be determined; hypothesized to enter a specific metabolic pathway for selenoprotein synthesis. |
| Potential for Non-Specific Binding | Can be non-specifically reduced. | High potential for non-specific incorporation into proteins.[4] | To be determined; designed to minimize non-specific interactions. |
| Toxicity Profile | Higher potential for acute toxicity at elevated doses. | Generally lower acute toxicity but can contribute to methionine-related metabolic stress.[5] | To be determined through rigorous toxicological studies. |
| Tracer Specificity | Moderate | Low to Moderate | Potentially High |
In Vivo Validation Workflow for this compound
A comprehensive in vivo validation of this compound requires a multi-faceted approach, encompassing biodistribution, pharmacokinetic, and metabolism studies.
Experimental Workflow Diagram
Caption: In vivo validation workflow for this compound.
Step-by-Step Experimental Protocols
To distinguish the administered this compound from endogenous selenium, isotopic labeling is essential. Stable isotopes such as 77Se or 76Se are preferred to avoid the complexities of working with radioactive materials like 75Se.
-
Synthesis: Synthesize this compound using a starting material enriched with the desired selenium isotope.
-
Purification: Purify the isotopically labeled this compound using standard chromatographic techniques (e.g., HPLC).
-
Characterization: Confirm the chemical identity and isotopic enrichment of the final product using mass spectrometry and NMR.
These studies are crucial to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME).[6]
-
Animal Model: Utilize healthy rodents (e.g., Wistar rats or C57BL/6 mice) for initial studies.
-
Acclimatization: Allow animals to acclimatize for at least one week under standard laboratory conditions.
-
Dosing:
-
Prepare a sterile and stable formulation of isotopically labeled this compound suitable for the chosen route of administration (e.g., oral gavage or intravenous injection).
-
Administer a single, well-defined dose of the tracer to the animals.
-
-
Sample Collection:
-
Pharmacokinetics: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours) post-administration.[6]
-
Biodistribution: At the end of the study, humanely euthanize the animals and collect key organs and tissues (e.g., liver, kidneys, pancreas, muscle, brain, blood, spleen).[6]
-
Excretion: House animals in metabolic cages to collect urine and feces over the study period.
-
Accurate quantification of total selenium and identification of its various chemical forms are critical for data interpretation.
-
Sample Preparation:
-
Total Selenium: Digest biological samples (tissues, blood, urine, feces) using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) with microwave assistance to break down the organic matrix.
-
Selenium Speciation: For speciation analysis, use milder extraction methods (e.g., enzymatic digestion) to preserve the chemical form of selenium compounds.
-
-
Analytical Techniques:
-
Total Selenium Quantification: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for its high sensitivity and accuracy in determining total selenium concentrations.[7][8]
-
Selenium Speciation Analysis: High-Performance Liquid Chromatography coupled with ICP-MS (HPLC-ICP-MS) is essential for separating and quantifying different selenium species, such as this compound, its metabolites, and newly synthesized selenoproteins.[1]
-
This compound's Metabolic Pathway Visualization
Caption: Hypothesized metabolic fate of this compound.
Data Analysis and Interpretation
The data generated from these studies will allow for a comprehensive evaluation of this compound as a selenium tracer.
-
Pharmacokinetic Parameters: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) from the blood concentration-time data.
-
Biodistribution Profile: Determine the percentage of the administered dose per gram of tissue (%ID/g) for each organ to understand the tissue-specific accumulation of selenium derived from this compound.
-
Metabolic Profile: Identify and quantify this compound and its metabolites in tissues, urine, and feces using HPLC-ICP-MS to elucidate its metabolic fate.
-
Selenoprotein Incorporation: Measure the incorporation of the isotopic label into specific selenoproteins (e.g., GPX1, SELENOP) to assess the efficiency of this compound as a selenium source for selenoprotein synthesis.
Conclusion and Future Directions
The in vivo validation of this compound as a selenium tracer is a critical step towards its potential application in biomedical research. The experimental framework outlined in this guide provides a robust methodology for its evaluation. By comparing its performance against traditional tracers like selenite and selenomethionine, researchers can ascertain its advantages in terms of specificity, metabolic stability, and safety.
Future studies should explore the use of this compound in disease models where selenium metabolism is dysregulated. Furthermore, the development of positron-emitting isotopologues of this compound could enable non-invasive in vivo imaging using Positron Emission Tomography (PET), offering real-time insights into selenium dynamics within a living organism. The rigorous validation of this compound holds the promise of a powerful new tool for unraveling the intricate roles of selenium in biology.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Frontiers | Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites [frontiersin.org]
- 3. Metabolism of Tracer 75Se Selenium From Inorganic and Organic Selenocompounds Into Selenoproteins in Rats, and the Missing 75Se Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous tracing of 76Se-selenite and 77Se-selenomethionine by absolute labeling and speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of two different forms of selenium on oxidative stress biomarkers in healthy men: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution and PK/PD | Atlantic Bone Screen [atlantic-bone-screen.com]
- 7. Total Selenium Quantification in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Piaselenole and its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Piaselenole in the Landscape of Bioactive Organoselenium Compounds
This compound, chemically known as 2,1,3-benzoselenadiazole, is a selenium-containing heterocyclic compound that has garnered interest for its diverse biological activities.[1] As a member of the broader class of organoselenium compounds, its therapeutic potential is rooted in the unique chemical properties of the selenium atom. Unlike its more extensively studied cousin, Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), this compound possesses a distinct heterocyclic core that offers a different scaffold for synthetic modification and biological interaction.[2][3]
The significance of organoselenium compounds in medicinal chemistry stems largely from their ability to mimic the activity of endogenous selenoenzymes, most notably Glutathione Peroxidase (GPx).[2] This enzyme is a critical component of the cellular antioxidant defense system, responsible for neutralizing harmful reactive oxygen species (ROS). By mimicking this activity, synthetic organoselenium compounds like this compound and its derivatives present a promising strategy for mitigating oxidative stress, a key pathological factor in a host of diseases including inflammatory disorders and cancer. This guide will explore the synthesis, comparative bioactivities, and underlying mechanisms of this compound and its derivatives, providing a robust framework for future research and development.
Synthetic Strategies for this compound and Its Derivatives
The foundational this compound core is typically synthesized through the condensation of an ortho-diaminoarene, such as o-phenylenediamine, with a selenium-containing reagent like selenium dioxide (SeO₂) or selenous acid.[4][5] This straightforward reaction provides a reliable route to the 2,1,3-benzoselenadiazole scaffold.
Derivatization of the this compound core is crucial for modulating its physicochemical properties and enhancing its biological efficacy. Synthetic efforts have focused on introducing various substituents onto the benzene ring. Common strategies include:
-
Electrophilic Aromatic Substitution: Introducing functional groups directly onto the aromatic ring.
-
Functionalization of Pre-substituted Precursors: Beginning the synthesis with a substituted o-phenylenediamine to yield a correspondingly substituted this compound.
-
Side-Chain Modification: For derivatives like 5-methyl-2,1,3-benzoselenadiazole, the methyl group can be a handle for further reactions, such as bromination, to create more complex structures.[1]
One documented multi-step synthesis, for instance, allows for the preparation of 2,1,3-benzoselenadiazole-5-carbaldehyde from 5-methyl-2,1,3-benzoselenadiazole, providing a key intermediate for creating further derivatives like imines and diimines.[1]
Comparative Bioactivity: A Multifaceted Analysis
The biological activity of this compound derivatives is primarily centered on their antioxidant, anti-inflammatory, and anticancer properties. The nature and position of substituents on the benzoselenadiazole ring play a critical role in determining the potency and selectivity of these effects.
Antioxidant Activity and Glutathione Peroxidase (GPx) Mimicry
The hallmark of many bioactive organoselenium compounds is their ability to catalytically reduce hydroperoxides, mimicking the function of GPx.[2] This process involves a catalytic cycle where the selenium center is oxidized by a peroxide and subsequently reduced by a thiol, typically glutathione (GSH) in a biological context.
While direct quantitative studies on the GPx-like activity of this compound derivatives are not as abundant as for Ebselen, the underlying mechanism is expected to be similar. The efficiency of this catalytic cycle is highly dependent on the electronic environment of the selenium atom. Electron-donating groups on the aromatic ring can enhance the nucleophilicity of the selenium atom, potentially boosting its reactivity towards peroxides.
Anti-inflammatory Activity
Inflammation is intricately linked to oxidative stress, with ROS acting as signaling molecules that can activate pro-inflammatory pathways. By reducing ROS levels, this compound derivatives can exert indirect anti-inflammatory effects. Furthermore, organoselenium compounds have been shown to directly modulate inflammatory pathways. For instance, selenium-derivatives of the COX-2 inhibitor celecoxib have been synthesized to enhance anti-inflammatory properties by targeting cellular signaling pathways like NF-κB in addition to inhibiting the enzyme itself.[6]
While specific data for this compound is limited, related heterocyclic compounds have demonstrated significant anti-inflammatory potential. For example, certain pyrazole derivatives show potent activity in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[7] It is hypothesized that this compound derivatives, particularly those incorporating other heterocyclic moieties, could exhibit similar or enhanced anti-inflammatory effects.
Anticancer Activity
The anticancer potential of organoselenium compounds is an area of active investigation. Their mechanisms of action are often multifactorial, including the induction of apoptosis (programmed cell death) through the generation of oxidative stress within cancer cells, and the inhibition of key enzymes involved in tumor growth and proliferation.
Studies on structurally related 1,2,3-selenadiazole derivatives have demonstrated promising in vitro antitumor activity against a panel of human cancer cell lines. The data below illustrates the cytotoxic potential of these related compounds, suggesting a promising avenue for the investigation of this compound derivatives.
| Compound | Cell Line | IC₅₀ (µM) |
| Selenadiazole Derivative 4b | SW480 (Colon) | > 50 |
| HCT116 (Colon) | 45.3 | |
| C32 (Melanoma) | 39.8 | |
| MV3 (Melanoma) | 35.6 | |
| HMT3522 (Breast) | > 50 | |
| MCF-7 (Breast) | 41.2 | |
| Selenadiazole Derivative 4c | SW480 (Colon) | 29.5 |
| HCT116 (Colon) | 25.1 | |
| C32 (Melanoma) | 31.6 | |
| MV3 (Melanoma) | 28.2 | |
| HMT3522 (Breast) | 33.1 | |
| MCF-7 (Breast) | 21.4 | |
| 5-Fluorouracil (Reference) | SW480 (Colon) | 38.4 |
| HCT116 (Colon) | 30.7 | |
| C32 (Melanoma) | 22.4 | |
| MV3 (Melanoma) | 19.9 | |
| HMT3522 (Breast) | 24.5 | |
| MCF-7 (Breast) | 28.8 | |
| Data adapted from a study on 1,2,3-selenadiazole derivatives, which are structurally related to this compound.[3] |
These results indicate that selenadiazole derivatives can exhibit potent cytotoxicity, in some cases exceeding that of the standard chemotherapeutic agent 5-fluorouracil.[3] This underscores the potential of the this compound scaffold in the design of novel anticancer agents.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to assess bioactivity must be robust and well-defined. Below are detailed protocols for key assays relevant to the evaluation of this compound derivatives.
Synthesis of 2,1,3-Benzoselenadiazole (this compound)
This protocol is adapted from established procedures for the synthesis of the this compound core.[4]
Materials:
-
o-Phenylenediamine
-
Selenium Dioxide (SeO₂)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine solution
Procedure:
-
Dissolve o-phenylenediamine (1.0 equivalent) in ethanol in a round-bottom flask and heat the solution to reflux.
-
In a separate beaker, dissolve selenium dioxide (1.05 equivalents) in a minimal amount of hot deionized water.
-
Add the hot selenium dioxide solution dropwise to the refluxing solution of o-phenylenediamine.
-
Continue refluxing the reaction mixture for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2,1,3-benzoselenadiazole.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to each well.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
This compound and its synthetic derivatives represent a promising class of organoselenium compounds with significant potential in therapeutic development. Their core bioactivities, including antioxidant, anti-inflammatory, and anticancer effects, are intrinsically linked to the chemistry of the 2,1,3-benzoselenadiazole scaffold. While research into this specific class of compounds is less extensive than for other organoselenium agents like Ebselen, the available data on related structures suggests a fertile ground for discovery.
Future research should focus on a systematic approach to the synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of clear structure-activity relationships, guiding the rational design of compounds with enhanced potency and selectivity for specific biological targets. In particular, quantitative assessment of their GPx-like activity and detailed investigations into their effects on key signaling pathways will be crucial for elucidating their mechanisms of action and advancing them towards clinical consideration.
References
- 1. Glutathione Peroxidase-like Antioxidant Activity of 1,3-Benzoselenazoles: Synthesis and In Silico Molecular Docking Studies as Pancreatic Lipase Inhibitors | CoLab [colab.ws]
- 2. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Off-Target Profile of Piaselenole
For researchers and drug development professionals, understanding the complete cellular impact of a therapeutic candidate is paramount. Piaselenole, a selenium-containing compound, has garnered interest for its potential therapeutic activities, primarily attributed to its ability to modulate specific cellular pathways. However, a thorough assessment of its off-target effects is a critical step in preclinical development to ensure safety and efficacy. This guide provides a comprehensive framework for assessing the off-target effects of this compound, comparing various experimental approaches and offering detailed protocols to facilitate robust and reliable characterization.
The central challenge in drug development is to design molecules that interact specifically with their intended target.[1] Unintended interactions, or off-target effects, can lead to adverse drug reactions and undermine therapeutic efficacy.[2][3] Therefore, a multi-faceted approach is necessary to identify and validate potential off-targets of novel compounds like this compound.
Understanding this compound's On-Target Mechanism
This compound is recognized as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress and inflammation.[4][6][7] The activation of Nrf2 by this compound is thought to occur through its interaction with Keap1, a repressor protein that targets Nrf2 for degradation under basal conditions.[4] By modifying specific cysteine residues on Keap1, electrophilic compounds can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of its target genes.[4]
However, the electrophilic nature of some Nrf2 activators raises the possibility of off-target interactions with other cellular nucleophiles, such as cysteine residues in other proteins.[5] This underscores the importance of a thorough off-target assessment.
A Multi-Pronged Strategy for Off-Target Assessment
A comprehensive evaluation of this compound's off-target profile requires a combination of computational, biochemical, and cell-based approaches. Each method offers unique advantages and, when used in concert, provides a more complete picture of the compound's cellular interactions.
In Silico Profiling: The Predictive First Step
Computational methods provide a cost-effective and high-throughput initial screen for potential off-targets.[2] These approaches leverage large databases of known drug-target interactions and protein structures to predict potential binding partners for a given small molecule.[8]
Key Methodologies:
-
Ligand-Based Approaches: These methods compare the chemical structure of this compound to libraries of compounds with known biological activities.[8] Tools like the Similarity Ensemble Approach (SEA) can predict potential targets based on chemical similarity.
-
Structure-Based Approaches: If the three-dimensional structure of this compound is known, molecular docking simulations can be used to predict its binding affinity to a panel of known protein structures, including kinases and other common off-target classes.[8]
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation: Obtain the 2D structure (SMILES format) of this compound.
-
Database Selection: Utilize publicly available databases such as ChEMBL and PubChem to identify compounds with similar structures.
-
Similarity Searching: Employ computational tools like SEA or other chemical similarity search algorithms to identify proteins that are known to interact with structurally similar compounds.[8]
-
Molecular Docking (Optional): If high-quality crystal structures of potential off-targets are available, perform molecular docking studies to predict the binding mode and affinity of this compound.
-
Target Prioritization: Rank the predicted off-targets based on the strength of the prediction scores and their biological relevance for further experimental validation.
While in silico methods are powerful for generating hypotheses, they are predictive and require experimental validation.[8]
Biochemical Assays: Quantifying Direct Interactions
Biochemical assays are essential for confirming direct interactions between this compound and predicted off-targets in a controlled, cell-free environment. Kinase profiling is a particularly crucial step, as kinases are a frequent class of off-targets for many small molecules.[9][10]
Comparison of Kinase Profiling Platforms:
| Platform Type | Principle | Advantages | Limitations | Commercial Providers |
| Activity-Based Assays | Measures the ability of a compound to inhibit the catalytic activity of a panel of kinases.[11] | Provides functional data on kinase inhibition.[11] Can identify both competitive and non-competitive inhibitors. | May not detect non-catalytic interactions. Results can be influenced by assay conditions (e.g., ATP concentration).[12] | Reaction Biology[13], Carna Biosciences (via Oncolines)[12], AssayQuant[11] |
| Binding Assays | Measures the direct binding of a compound to a panel of kinases. | Highly sensitive and can detect interactions with both active and inactive kinase conformations. | Does not provide information on the functional consequence of binding (inhibition or activation). | DiscoveRx (K-CELL), Eurofins |
| Kinome Profiling Services | Comprehensive analysis of kinase function, activity, and expression within a biological system.[14] | Provides a broad overview of kinase network modulation.[14][15] | Can be complex to interpret and may require specialized bioinformatics support. | MtoZ Biolabs[14], Pamgene[15], Cell Signaling Technology (KinomeView®)[16] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome. Several vendors offer pre-defined panels.[12]
-
Assay Execution: The vendor will typically perform the assay, which involves incubating each kinase with its substrate and ATP in the presence of varying concentrations of this compound.
-
Data Analysis: Kinase activity is measured (e.g., via phosphorylation of a substrate), and the IC50 value (the concentration of this compound required to inhibit 50% of the kinase activity) is calculated for each kinase.
-
Hit Confirmation: For any identified "hits" (kinases inhibited by this compound), it is crucial to perform follow-up dose-response experiments to confirm the IC50 value.
Cell-Based Assays: Assessing Off-Target Effects in a Physiological Context
Cell-based assays are critical for validating whether the off-target interactions observed in biochemical assays translate to a functional effect within a living cell.[13][17] These assays can also uncover off-target effects that are not apparent from in vitro screens.
Key Methodologies:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of proteins in response to drug binding. It can be performed in intact cells or cell lysates.
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to a specific protein target in living cells using Bioluminescence Resonance Energy Transfer (BRET).[13][18]
-
Phenotypic Screening: This approach involves testing the compound across a panel of different cell lines and measuring a range of phenotypic endpoints, such as cell viability, proliferation, or morphology.[1] This can reveal unexpected cellular activities that may be due to off-target effects.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Engineering: Genetically modify a suitable cell line to express the potential off-target protein fused to a NanoLuc® luciferase.
-
Tracer Optimization: Determine the optimal concentration of the fluorescent tracer that binds to the target protein.
-
Compound Treatment: Treat the engineered cells with a range of this compound concentrations.
-
BRET Measurement: Add the NanoBRET™ substrate and measure the BRET signal. A decrease in the BRET signal indicates that this compound is competing with the tracer for binding to the target protein.
-
Data Analysis: Calculate the IC50 value for target engagement in live cells.
Omics Approaches: A Global View of Cellular Perturbations
Global "omics" technologies, such as transcriptomics and proteomics, provide an unbiased and comprehensive view of the cellular changes induced by a compound, enabling the identification of unexpected pathway modulation.[3]
Comparison of Omics Approaches:
| Approach | Principle | Advantages | Limitations |
| Transcriptomics (RNA-Seq) | Measures changes in the abundance of all RNA transcripts in a cell following compound treatment.[19][20][21][22] | Provides a global view of gene expression changes and can identify affected signaling pathways.[19][23] | Changes in mRNA levels do not always correlate with changes in protein levels or activity. |
| Proteomics (Mass Spectrometry) | Measures changes in the abundance of thousands of proteins in a cell following compound treatment.[24][25] | Provides a more direct measure of the cellular components that carry out most biological functions. Can identify post-translational modifications. | Can be technically challenging and may not detect low-abundance proteins.[3][26] |
| Chemical Proteomics | Uses chemical probes to identify the direct binding targets of a compound on a proteome-wide scale.[27] | Can identify direct binding partners, including those that are not predicted by other methods.[27] | Requires the synthesis of a tagged version of the compound, which may alter its activity. |
Experimental Protocol: Proteomic Profiling by Mass Spectrometry
-
Cell Culture and Treatment: Culture a relevant cell line and treat with this compound at a pharmacologically relevant concentration and for an appropriate duration. Include a vehicle-treated control.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and control samples to identify differentially expressed proteins.
-
Pathway Analysis: Use bioinformatics tools to identify the biological pathways that are significantly enriched among the differentially expressed proteins.
Visualizing the Strategy
The following workflow diagram illustrates a structured approach to assessing the off-target effects of this compound.
Caption: A stepwise workflow for comprehensive off-target assessment.
Comparative Analysis with Other Nrf2 Activators
To provide context to the off-target profile of this compound, it is beneficial to compare its effects with other known Nrf2 activators. This can help to distinguish between class-specific off-target effects and those that are unique to this compound's chemical scaffold.
| Compound | Class | Known Off-Targets/Activities |
| Sulforaphane | Isothiocyanate | Can react with multiple cellular nucleophiles. |
| Bardoxolone Methyl | Triterpenoid | Has been associated with off-target effects on the mineralocorticoid receptor. |
| Dimethyl Fumarate | Fumaric acid ester | Can cause flushing and gastrointestinal side effects, potentially due to off-target activities. |
This comparative analysis can aid in the interpretation of the experimental data and provide a more nuanced understanding of this compound's selectivity.
Conclusion
A thorough and systematic assessment of off-target effects is a non-negotiable aspect of modern drug discovery and development.[28] For a promising compound like this compound, a multi-tiered approach that combines in silico prediction, biochemical validation, cell-based confirmation, and global omics profiling is essential. This comprehensive strategy not only de-risks the progression of the compound but also provides invaluable insights into its mechanism of action and potential for therapeutic optimization. By diligently following the principles and protocols outlined in this guide, researchers can build a robust data package that will be critical for the continued development of this compound as a safe and effective therapeutic agent.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. assayquant.com [assayquant.com]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. KinomePro - Pamgene [pamgene.com]
- 16. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 17. inits.at [inits.at]
- 18. icr.ac.uk [icr.ac.uk]
- 19. Transcriptome Analysis Identifies Novel Mechanisms Associated with the Antitumor Effect of Chitosan-Stabilized Selenium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Transcriptomic analysis of pea plant responses to chitooligosaccharides' treatment revealed stimulation of mitogen-activated protein kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Single-cell transcriptomics reveals stepwise transformation of epithelial cells into Non-Professional Phagocytes | PLOS Genetics [journals.plos.org]
- 23. Single-cell analysis reveals transcriptomic features and therapeutic targets in primary pulmonary lymphoepithelioma-like carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Proteomic profiling of potential molecular targets of methyl-selenium compounds in the transgenic adenocarcinoma of mouse prostate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
- 27. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Validating Piaselenole's Mechanism of Action: A Comparative Guide to Confirming GPX4 Inhibition and Ferroptosis Induction
For researchers and drug development professionals investigating novel cancer therapeutics, rigorously validating a compound's mechanism of action is paramount. This guide provides an in-depth, comparative framework for confirming the cellular activity of Piaselenole, a purported inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis. We will move beyond a simple checklist of experiments, delving into the scientific rationale behind each step to ensure a robust and self-validating experimental design. This guide will compare this compound's effects with well-characterized ferroptosis inducers, such as RSL3 and FIN56, providing a clear benchmark for its activity.
The Central Hypothesis: this compound as a Direct GPX4 Inhibitor Driving Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] The selenoenzyme GPX4 is the master regulator of this process, acting to neutralize lipid hydroperoxides.[2] Inhibition of GPX4, therefore, leads to an accumulation of these toxic species, culminating in cell death. Our central hypothesis is that this compound directly inhibits GPX4, thereby triggering ferroptosis. To validate this, we must demonstrate both direct engagement with the target (GPX4) and the characteristic downstream cellular phenotypes of ferroptosis.
This guide is structured to systematically test this hypothesis through a series of interconnected experiments. Each section will not only provide detailed protocols but also explain the "why" behind the chosen methods and how they compare to alternatives.
Section 1: Confirming Direct GPX4 Engagement and Inhibition
The first crucial step is to ascertain whether this compound directly interacts with and inhibits GPX4. This can be addressed through both in vitro and cellular assays.
In Vitro GPX4 Activity Assay
The most direct method to assess inhibition is a cell-free enzymatic assay using purified recombinant GPX4. This allows for the determination of a direct inhibitory effect without the complexities of a cellular environment.
Rationale: An in vitro assay isolates the interaction between the compound and the enzyme, providing clear evidence of direct inhibition and allowing for the calculation of key pharmacodynamic parameters like IC50. A coupled enzymatic assay is a common and reliable method.[3]
Experimental Protocol: Coupled Enzyme Assay for GPX4 Activity [4][5]
-
Reagents and Setup:
-
Recombinant human GPX4 enzyme.
-
GPX4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing EDTA).
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Substrate (e.g., Cumene hydroperoxide or phosphatidylcholine hydroperoxide).
-
This compound and positive control inhibitor (e.g., ML162).
-
96-well UV-transparent plate.
-
Plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.
-
Add varying concentrations of this compound or the positive control to the wells.
-
Add the purified GPX4 enzyme to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ by GR during the recycling of GSSG back to GSH results in a decrease in absorbance at this wavelength.
-
The rate of NADPH consumption is proportional to GPX4 activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of GPX4 inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Comparison with Alternatives: While the coupled enzyme assay is robust, other methods like direct measurement of lipid hydroperoxide reduction by HPLC or mass spectrometry can also be used but are generally more labor-intensive.
Cellular GPX4 Target Engagement
While in vitro assays are essential, demonstrating target engagement within a cellular context is critical. This can be achieved by measuring the levels of GPX4 protein.
Rationale: Some inhibitors, like FIN56, are known to induce the degradation of GPX4 protein.[6] Therefore, assessing GPX4 protein levels after this compound treatment is crucial to understand its specific mechanism of action and compare it to other inhibitors.
Experimental Protocol: Western Blot for GPX4 Protein Levels [7]
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HT-1080, which is sensitive to ferroptosis) and allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound, RSL3 (a known direct GPX4 inhibitor), and FIN56 for a specified time course (e.g., 6, 12, 24 hours).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.[6][8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize GPX4 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation: Comparative Analysis of GPX4 Protein Levels
| Treatment | Concentration (µM) | Time (h) | Normalized GPX4 Protein Level (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 24 | 1.0 |
| This compound | 1 | 24 | Value |
| 5 | 24 | Value | |
| RSL3 | 1 | 24 | Value |
| FIN56 | 10 | 24 | Value |
This table should be populated with experimental data.
Section 2: Validating the Induction of Ferroptosis
Having established direct GPX4 inhibition, the next step is to confirm that this leads to the hallmark features of ferroptosis.
Measurement of Lipid Peroxidation
The central event in ferroptosis is the accumulation of lipid reactive oxygen species (ROS). Therefore, measuring lipid peroxidation is a primary endpoint for validating this compound's mechanism.
Rationale: A direct consequence of GPX4 inhibition is the inability to reduce lipid hydroperoxides, leading to their accumulation. Fluorescent probes that are sensitive to lipid peroxidation provide a robust method for quantifying this effect in living cells.[9]
Experimental Protocol: Lipid Peroxidation Assay using BODIPY™ 581/591 C11 [10][11][12]
-
Reagents and Setup:
-
BODIPY™ 581/591 C11 fluorescent probe.
-
Cell culture medium.
-
This compound, RSL3 (positive control), and a vehicle control (DMSO).
-
Ferrostatin-1 (ferroptosis inhibitor) as a negative control.
-
Fluorescence microscope or flow cytometer.
-
-
Procedure:
-
Plate cells in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or 6-well plates for flow cytometry).
-
Treat cells with this compound, RSL3, and controls for the desired time. Include a co-treatment group with this compound and Ferrostatin-1.
-
Towards the end of the treatment period, load the cells with BODIPY™ 581/591 C11 (typically 1-2 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using either fluorescence microscopy or flow cytometry. The BODIPY™ 581/591 C11 probe exhibits a fluorescence emission shift from red to green upon oxidation.
-
-
Data Analysis:
-
For microscopy, capture images in both red and green channels and quantify the fluorescence intensity ratio.
-
For flow cytometry, measure the fluorescence in the appropriate channels (e.g., FITC for green and PE for red) and calculate the ratio of green to red fluorescence intensity.
-
Visualization of Experimental Workflow
Caption: Workflow for Lipid Peroxidation Assay.
Assessment of Glutathione Depletion
While direct GPX4 inhibitors like RSL3 do not primarily act by depleting glutathione (GSH), it is still a valuable parameter to measure.[13] Some compounds can have multiple mechanisms, and confirming that this compound does not significantly deplete GSH strengthens the argument for it being a direct GPX4 inhibitor.
Rationale: Measuring cellular GSH levels helps to differentiate between direct GPX4 inhibitors (Class 2 ferroptosis inducers) and compounds that inhibit system Xc- (Class 1 ferroptosis inducers), which cause GSH depletion.[13]
Experimental Protocol: Cellular Glutathione Measurement using the DTNB-Based Assay [14][15][16]
-
Reagents and Setup:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Glutathione Reductase (GR).
-
NADPH.
-
Lysis buffer.
-
96-well plate.
-
Plate reader capable of measuring absorbance at 412 nm.
-
-
Procedure:
-
Treat cells with this compound, RSL3, and a positive control for GSH depletion (e.g., Erastin) for the desired time.
-
Lyse the cells and collect the supernatant.
-
In a 96-well plate, add the cell lysate, DTNB, GR, and NADPH.
-
Monitor the increase in absorbance at 412 nm over time. DTNB reacts with GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm. The rate of TNB formation is proportional to the total glutathione concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH.
-
Determine the total glutathione concentration in the samples from the standard curve and normalize to protein concentration.
-
Data Presentation: Comparative Analysis of Cellular Glutathione Levels
| Treatment | Concentration (µM) | Time (h) | Total Glutathione (nmol/mg protein) |
| Vehicle (DMSO) | - | 24 | Value |
| This compound | 5 | 24 | Value |
| RSL3 | 1 | 24 | Value |
| Erastin | 10 | 24 | Value |
This table should be populated with experimental data.
Section 3: Rescue Experiments to Confirm Ferroptosis-Specific Cell Death
A key validation step is to demonstrate that the cell death induced by this compound can be rescued by specific inhibitors of ferroptosis.
Rationale: If this compound induces cell death via ferroptosis, then inhibitors of this pathway should rescue the cells from its cytotoxic effects. This provides strong evidence for the specificity of the mechanism.
Rescue with a Lipophilic Antioxidant
Experimental Protocol: Ferrostatin-1 Rescue Assay [1][17][18]
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat a set of wells with Ferrostatin-1 (a potent ferroptosis inhibitor) for 1-2 hours.
-
Add varying concentrations of this compound to both pre-treated and non-pre-treated wells.
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo, or by counting viable cells using Trypan Blue exclusion.
-
-
Data Analysis:
-
Compare the viability of cells treated with this compound alone to those co-treated with this compound and Ferrostatin-1. A significant increase in viability in the co-treated group indicates rescue from ferroptosis.
-
Rescue with an Iron Chelator
Experimental Protocol: Deferoxamine (DFO) Rescue Assay [19][20]
-
Cell Culture and Treatment:
-
Follow the same procedure as the Ferrostatin-1 rescue assay, but pre-treat with the iron chelator Deferoxamine (DFO).
-
-
Cell Viability Assessment:
-
Measure cell viability as described above.
-
-
Data Analysis:
-
Compare the viability of cells treated with this compound alone to those co-treated with this compound and DFO. Rescue by DFO confirms the iron-dependent nature of the cell death, a hallmark of ferroptosis.
-
Visualization of Signaling Pathway and Rescue Mechanisms
Caption: this compound-induced ferroptosis and points of intervention.
Conclusion
By following this comprehensive and comparative guide, researchers can rigorously validate the mechanism of action of this compound as a GPX4 inhibitor that induces ferroptosis. The combination of in vitro enzymatic assays, cellular target engagement, measurement of key downstream markers, and specific rescue experiments provides a self-validating framework that adheres to high standards of scientific integrity. This multi-faceted approach will not only confirm the primary mechanism but also provide a deeper understanding of this compound's cellular pharmacology, which is essential for its further development as a potential therapeutic agent.
References
- 1. Cell recovery by reversal of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. mdpi.com [mdpi.com]
- 7. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. abpbio.com [abpbio.com]
- 11. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 14. Determination of Reduced and Total Glutathione Content in Extremophilic Microalga Galdieria phlegrea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. Ferrostatin-1 alleviates lipopolysaccharide-induced acute lung injury via inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. From Iron Chelation to Overload as a Therapeutic Strategy to Induce Ferroptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
The Hazard Profile of Piaselenole: Understanding the "Why"
An Expert Guide to the Proper Disposal of Piaselenole
As a Senior Application Scientist, the responsible management of chemical reagents from acquisition to disposal is a cornerstone of laboratory safety and operational excellence. This compound (2,1,3-benzoselenadiazole), a valuable reagent in various research applications, requires meticulous handling and disposal due to its specific toxicological and environmental hazard profile. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The disposal procedures for any chemical are dictated by its inherent hazards. This compound is an organoselenium compound with significant toxicity. A thorough understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is critical for appreciating the necessity of the stringent protocols outlined below.
According to its PubChem safety summary, this compound is classified with the following hazards:
-
H301: Toxic if swallowed [1]
-
H331: Toxic if inhaled [1]
-
H373: May cause damage to organs through prolonged or repeated exposure [1]
-
H410: Very toxic to aquatic life with long lasting effects [1]
The acute toxicity (H301, H331) mandates procedures that eliminate any possibility of ingestion or inhalation. The organ toxicity (H373) underscores the need to minimize chronic, low-level exposures. Most critically for disposal, the severe and long-lasting aquatic toxicity (H410) makes preventing its release into the environment a primary directive. Under no circumstances should this compound or its containers be disposed of via the standard drain or trash systems. [2][3]
The following table summarizes key hazard classifications and occupational exposure limits (OELs) for selenium compounds, which provide the regulatory and safety context for handling this compound.
| Parameter | Classification / Limit | Source |
| GHS Hazard Statements | H301, H331, H373, H400, H410 | PubChem[1] |
| DOT Classification | UN3283, Hazard Class 6.1 (Toxic), Packing Group III | CP Lab Safety[4] |
| OSHA PEL (TWA) | 0.2 mg/m³ (as Se) | OSHA, NIOSH[1][2][5][6] |
| NIOSH REL (TWA) | 0.2 mg/m³ (as Se) | NIOSH, NJ DOH[1][5] |
| ACGIH TLV (TWA) | 0.2 mg/m³ (as Se) | ACGIH, NJ DOH[2][5] |
| NIOSH IDLH | 1 mg/m³ (as Se) | NIOSH, OSHA[1][2] |
| (PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health) |
Core Disposal Principle: Containment and Segregation
The fundamental goal is to collect all this compound-contaminated waste in a secure, isolated, and clearly identified stream for handover to a certified hazardous waste management service. In-lab chemical neutralization is not recommended due to the stability of the organoselenium scaffold and the absence of validated, universally safe degradation protocols for a standard laboratory setting. Industrial treatment may involve advanced oxidation processes or chemical reduction to elemental selenium, but these methods are not suitable for on-site lab practice.[3]
Experimental Protocol: Routine Waste Accumulation
This protocol details the standard procedure for collecting solid and liquid waste contaminated with this compound during routine laboratory work.
-
Container Selection:
-
Designate a specific hazardous waste container for this compound waste.
-
For solid waste (e.g., contaminated gloves, weigh boats, pipette tips), use a leak-proof container with a secure, tight-fitting lid. A polyethylene pail or drum is suitable.
-
For liquid waste (e.g., reaction mother liquors, contaminated solvents), use a compatible, shatter-resistant container (e.g., coated glass or polyethylene) with a screw-top cap. Never use a container that cannot be securely sealed.
-
-
Waste Segregation:
-
Crucially, do not mix this compound waste with other waste streams. Keep it separate from halogenated solvents, aqueous waste, or other reactive chemical waste unless your institution's EHS program specifically allows it. Incompatible mixtures can create unforeseen hazards.
-
-
Labeling:
-
From the moment the first item of waste is added, the container must be labeled.
-
The label must clearly state: "HAZARDOUS WASTE" .
-
List all chemical constituents by their full name, including "this compound" or "2,1,3-Benzoselenadiazole" (CAS: 273-15-4) and any solvents or other reagents present. Estimate percentages for each component.
-
-
Storage:
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation (e.g., in the fume hood where the work is performed).
-
Ensure the SAA is in a secondary containment tray to manage potential leaks.
-
-
Request for Pickup:
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. Follow their specific procedures for pickup requests.
-
Emergency Response: Spill Management
Incidental spills must be managed promptly and safely to mitigate exposure and environmental contamination. This procedure is for small, manageable spills (typically <100 mL or 100 g) that can be handled by trained laboratory personnel.
Experimental Protocol: this compound Spill Cleanup
-
Alert & Isolate:
-
Immediately alert personnel in the vicinity.
-
If the material is a powder, avoid creating dust. If there is a risk of inhalation, evacuate the immediate area and perform the cleanup only if you are equipped with appropriate respiratory protection (e.g., an N95 or higher-rated respirator).
-
Restrict access to the spill area.
-
-
Don Personal Protective Equipment (PPE):
-
At a minimum, wear:
-
Chemical splash goggles and a face shield.
-
Two pairs of nitrile gloves.
-
A chemically resistant lab coat.
-
-
-
Containment & Cleanup:
-
For solid this compound:
-
Gently cover the spill with a plastic-backed absorbent pad to prevent aerosolization.
-
Carefully scoop or sweep the material using a plastic dustpan or spark-proof tools. Do not use a brush that could create dust.
-
Place the collected material and any contaminated cleaning equipment into the designated this compound hazardous waste container.
-
-
For a solution containing this compound:
-
Contain the liquid by creating a dike around the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Apply the absorbent material to the spill, working from the outside in.
-
Once the liquid is fully absorbed, scoop the material into the designated hazardous waste container.[7][8]
-
-
-
Decontamination:
-
Wipe the spill surface with a cloth or paper towels soaked in soapy water.
-
Because this compound is highly toxic, this rinse water (rinsate) should be considered hazardous. Collect it in a separate, labeled hazardous waste container. Do not pour the rinsate down the drain. [7]
-
Perform a final wipe with clean, wet towels. Place all used cleaning materials into the solid hazardous waste container.
-
-
Final Steps:
-
Carefully remove and dispose of all PPE in the solid hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for managing all forms of this compound waste, from generation to final disposal.
Caption: Disposal Workflow for this compound Waste.
By adhering to these scientifically-backed procedures, researchers can handle and dispose of this compound with confidence, upholding the highest standards of laboratory safety, regulatory compliance, and environmental stewardship.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Selenium [cdc.gov]
- 2. SELENIUM & COMPOUNDS | Occupational Safety and Health Administration [osha.gov]
- 3. Photocatalytic treatment of organoselenium in synthetic mine-impacted effluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. nj.gov [nj.gov]
- 6. Selenium | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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